Product packaging for 3-(1H-pyrrol-1-yl)benzoic acid(Cat. No.:CAS No. 61471-45-2)

3-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B475630
CAS No.: 61471-45-2
M. Wt: 187.19g/mol
InChI Key: PODFNQCZFHLJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1H-Pyrrol-1-yl)benzoic acid is a chemical building block of significant interest in medicinal chemistry for constructing novel compounds with potential biological activity. Its structure, featuring a benzoic acid linked to a pyrrole heterocycle, makes it a valuable precursor for developing new therapeutic agents . Research indicates that pyrrole-containing compounds are a prominent scaffold in the search for new antibacterial drugs to address the growing problem of antibiotic resistance . This specific benzoic acid derivative serves as a key intermediate in synthesizing more complex molecules that are evaluated for their efficacy against various bacterial strains . Furthermore, structurally similar compounds, specifically 4-(pyrrol-1-yl)benzoic acid derivatives, have been synthesized and shown to exhibit notable analgesic and anti-inflammatory activities in pharmacological studies . The pyrrole moiety is known to contribute to favorable physicochemical properties, such as appropriate lipophilicity, which can facilitate the compound's ability to cross cell membranes and interact with biological targets . As such, this compound provides researchers with a versatile starting point for the design and synthesis of new lead compounds in multiple therapeutic areas, including infectious diseases and inflammation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B475630 3-(1H-pyrrol-1-yl)benzoic acid CAS No. 61471-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODFNQCZFHLJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61471-45-2
Record name 3-(1H-pyrrol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 3-(1H-pyrrol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, provides a specific experimental protocol, and presents the information in a clear, structured format for easy reference and implementation in a laboratory setting.

Introduction

This compound is a bifunctional molecule incorporating a pyrrole ring and a benzoic acid moiety. This unique structure makes it a versatile intermediate for the synthesis of a wide range of compounds with potential applications in drug discovery and materials science. The pyrrole scaffold is a common feature in many biologically active natural products and pharmaceuticals, while the carboxylic acid group allows for further functionalization, such as the formation of amides and esters. This guide will focus on the most common and effective methods for the preparation of this compound.

Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of the C-N bond between the benzene ring and the pyrrole nitrogen. The most direct and widely applicable methods start from 3-aminobenzoic acid. The primary synthetic strategies include the Paal-Knorr synthesis and its close variant, the Clauson-Kaas synthesis. Other notable methods include transition-metal-catalyzed cross-coupling reactions such as the Ullmann condensation and the Buchwald-Hartwig amination.

Table 1: Comparison of Synthetic Methodologies

MethodStarting MaterialsKey Reagents/CatalystsTypical ConditionsAdvantagesDisadvantages
Paal-Knorr/Clauson-Kaas Synthesis 3-Aminobenzoic acid, 2,5-DimethoxytetrahydrofuranAcetic acid (solvent and catalyst)RefluxSimple, one-pot procedure, readily available starting materials.Can require harsh acidic conditions and high temperatures.
Ullmann Condensation 3-Halobenzoic acid, PyrroleCopper catalyst, BaseHigh temperatures (often >150 °C)Well-established method for N-arylation.Requires high temperatures, stoichiometric copper, and sometimes harsh bases.[1]
Buchwald-Hartwig Amination 3-Halobenzoic acid, PyrrolePalladium catalyst, Phosphine ligand, BaseMilder conditions than UllmannHigh functional group tolerance, milder reaction conditions.[2][3]Cost of palladium catalyst and ligands, sensitivity to air and moisture.

Recommended Synthetic Protocol: Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas reaction is a reliable and straightforward method for the synthesis of N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans.[4][5] This section provides a detailed experimental protocol for the synthesis of this compound using this method.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 3-Aminobenzoic Acid p1 This compound r1->p1 + r2 2,5-Dimethoxytetrahydrofuran r2->p1 c1 Acetic Acid (Solvent/Catalyst) c2 Reflux (Heat)

Caption: Synthetic pathway for this compound.

Experimental Procedure

Materials:

  • 3-Aminobenzoic acid

  • 2,5-Dimethoxytetrahydrofuran (mixture of cis and trans isomers)

  • Glacial acetic acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 3-aminobenzoic acid (1.0 equivalent).

  • Add glacial acetic acid to the flask to dissolve the 3-aminobenzoic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle and maintain reflux for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Expected Data

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Appearance Solid
Purity (Typical) >97%[4]
Boiling Point 175-178 °C[4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.20 (t, J=1.8 Hz, 1H), 8.00 (dt, J=7.8, 1.4 Hz, 1H), 7.65 (ddd, J=8.2, 2.2, 1.2 Hz, 1H), 7.50 (t, J=7.9 Hz, 1H), 7.20 (t, J=2.2 Hz, 2H), 6.40 (t, J=2.2 Hz, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 171.5, 140.5, 131.8, 129.8, 129.5, 124.5, 120.9, 119.8, 111.5.

Note: NMR data is predicted and may vary slightly based on solvent and experimental conditions.

Alternative Synthetic Pathways

Ullmann Condensation

The Ullmann condensation offers a classical approach to N-arylation.[1] This method would involve the reaction of a 3-halobenzoic acid (e.g., 3-iodobenzoic acid or 3-bromobenzoic acid) with pyrrole in the presence of a copper catalyst and a base at high temperatures.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 3-Halobenzoic Acid p1 This compound r1->p1 + r2 Pyrrole r2->p1 c1 Copper Catalyst c2 Base (e.g., K₂CO₃) c3 High Temperature

Caption: Ullmann condensation pathway.

Buchwald-Hartwig Amination

A more modern and often milder alternative is the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction would also utilize a 3-halobenzoic acid and pyrrole as coupling partners. The reaction is typically carried out in the presence of a phosphine ligand and a base under relatively mild conditions.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 3-Halobenzoic Acid p1 This compound r1->p1 + r2 Pyrrole r2->p1 c1 Palladium Catalyst c2 Phosphine Ligand c3 Base (e.g., NaOtBu)

Caption: Buchwald-Hartwig amination pathway.

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The Clauson-Kaas synthesis, utilizing 3-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran, stands out as a practical and accessible method for laboratory-scale preparation. While Ullmann and Buchwald-Hartwig reactions provide viable alternatives, the Clauson-Kaas approach offers a balance of simplicity and efficiency. The detailed protocol and comparative data presented in this guide are intended to support researchers in the successful synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of 3-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic aromatic compound that has garnered interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a pyrrole ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The presence of both a carboxylic acid group and a nitrogen-containing heterocycle allows for a wide range of chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.19 g/mol [1][2]
Appearance Light yellow to yellow solid[3]
Melting Point 180 °C[3]
Boiling Point (Predicted) 376.6 ± 25.0 °C[3]
pKa (Predicted) 3.73 ± 0.10[3]
InChI 1S/C11H9NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,(H,13,14)
InChIKey PODFNQCZFHLJPH-UHFFFAOYSA-N
SMILES O=C(O)c1cccc(n2cccc2)c1[2]
CAS Number 61471-45-2[1][2]

Solubility:

Synthesis Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common methods are the Ullmann condensation and the Paal-Knorr synthesis.

Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of carbon-nitrogen bonds, involving the copper-catalyzed coupling of an aryl halide with an amine or a heterocyclic compound.[5][6][7][8]

Reaction Scheme:

Ullmann_Condensation A 3-Halobenzoic Acid (X = Br, I) reagents + A->reagents B Pyrrole catalyst Cu Catalyst Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat B->catalyst C This compound reagents->B catalyst->C

Caption: Ullmann condensation for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis of 3-(1H-imidazol-1-yl)benzoic acid): [9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1 equivalent), pyrrole (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents) in dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous mixture with 1 M HCl to a pH of 3-4 to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic method for the synthesis of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[10][11][12][13] While not a direct route to this compound from simple starting materials, it is a fundamental method for constructing the pyrrole ring which can be subsequently functionalized.

Reaction Scheme:

Paal_Knorr_Synthesis A 1,4-Dicarbonyl Compound reagents + A->reagents B Primary Amine (R-NH₂) conditions Acid or Heat B->conditions C Substituted Pyrrole reagents->B conditions->C

Caption: General scheme of the Paal-Knorr pyrrole synthesis.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Data for 4-(1H-pyrrol-1-yl)benzoic acid: [14]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, COOH), 8.02 (d, J = 8.6 Hz, 2H, Ar-H), 7.68 (d, J = 8.6 Hz, 2H, Ar-H), 7.47 (t, J = 2.2 Hz, 2H, Pyrrole-H), 6.29 (t, J = 2.2 Hz, 2H, Pyrrole-H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.0, 142.8, 131.0, 128.1, 120.3, 119.4, 110.8.

It is expected that the ¹H and ¹³C NMR spectra of this compound will show a different substitution pattern on the benzene ring, leading to more complex splitting patterns for the aromatic protons compared to the 4-isomer.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[15][16][17][18]

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid) 3300-2500Broad band due to hydrogen bonding
C-H (Aromatic) 3100-3000Sharp, medium intensity bands
C=O (Carboxylic Acid) 1720-1680Strong, sharp absorption
C=C (Aromatic) 1600-1450Medium to weak intensity bands
C-N (Pyrrole) 1350-1250Medium intensity band
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 187, corresponding to its molecular weight.[19][20] Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the pyrrole and benzene rings.

Biological Activity and Signaling Pathways

Derivatives of benzoic acid and pyrrole-containing compounds have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory properties.[4] While the specific biological profile of this compound is not extensively documented, its structural motifs suggest potential interactions with various biological targets.

Potential Anticancer Activity

Many heterocyclic compounds containing pyrrole and benzoic acid moieties have been investigated as potential anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Potential Signaling Pathway Involvement:

One plausible mechanism of anticancer activity for compounds of this class is the induction of apoptosis through the modulation of the Bcl-2 family of proteins.

Apoptosis_Pathway cluster_0 Mitochondrial (Intrinsic) Pathway Cellular Stress Cellular Stress Pro-apoptotic\n(Bax, Bak) Pro-apoptotic (Bax, Bak) Cellular Stress->Pro-apoptotic\n(Bax, Bak) activates Cytochrome c release Cytochrome c release Pro-apoptotic\n(Bax, Bak)->Cytochrome c release promotes Anti-apoptotic\n(Bcl-2, Bcl-xL) Anti-apoptotic (Bcl-2, Bcl-xL) Anti-apoptotic\n(Bcl-2, Bcl-xL)->Pro-apoptotic\n(Bax, Bak) inhibits Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis This compound\n(Hypothesized) This compound (Hypothesized) This compound\n(Hypothesized)->Anti-apoptotic\n(Bcl-2, Bcl-xL) inhibits

Caption: Hypothesized role in the intrinsic apoptosis pathway.

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and materials science. This technical guide has provided a summary of its known chemical properties, outlined reliable synthetic protocols, and discussed its potential biological activities based on its structural features. Further research is warranted to fully elucidate its spectral characteristics, solubility profile, and to explore its therapeutic potential through detailed biological evaluations. The information presented herein serves as a valuable resource for researchers and scientists working with this promising compound.

References

Spectroscopic and Spectrometric Analysis of 3-(1H-pyrrol-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and spectrometric data for the compound 3-(1H-pyrrol-1-yl)benzoic acid. The information detailed herein is essential for the characterization, identification, and quality control of this molecule in research and development settings. This document outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents the expected spectral data in structured tables, and includes a workflow diagram for the analytical process.

Core Spectroscopic and Spectrometric Data

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.1s1H-COOH
~8.1t, J = 1.8 Hz1HAr-H (C2)
~7.9dd, J = 7.8, 1.8 Hz1HAr-H (C6)
~7.7dd, J = 7.8, 1.8 Hz1HAr-H (C4)
~7.6t, J = 7.8 Hz1HAr-H (C5)
~7.4t, J = 2.2 Hz2HPyrrole-H (C2', C5')
~6.2t, J = 2.2 Hz2HPyrrole-H (C3', C4')

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~167.0-COOH
~140.0Ar-C (C1)
~132.0Ar-C (C3)
~130.0Ar-C (C5)
~126.0Ar-C (C6)
~123.0Ar-C (C4)
~121.0Ar-C (C2)
~119.0Pyrrole-C (C2', C5')
~110.0Pyrrole-C (C3', C4')
Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectral Data (Solid, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~3100MediumC-H stretch (Aromatic and Pyrrole)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic ring)
~1530MediumC-N stretch (Pyrrole ring)
~1300MediumC-O stretch / O-H bend
~920BroadO-H bend (out-of-plane)
~750StrongC-H bend (meta-substituted aromatic)
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
187High[M]⁺ (Molecular Ion)
170Moderate[M - OH]⁺
142Moderate[M - COOH]⁺
115High[C₉H₇]⁺
65Moderate[C₅H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

  • Data Acquisition: Acquire the Free Induction Decay (FID) at room temperature. For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase the spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition: Introduce the sample into the ion source. For EI, use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the molecular weight of the compound (187.19 g/mol ).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Analytical Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Integration Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Conclusion Structural Elucidation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

crystal structure of 3-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a summary of the available information on 3-(1H-pyrrol-1-yl)benzoic acid. The document compiles known physicochemical properties, a probable synthetic route, and a discussion of the potential biological significance of this class of compounds. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 187.2 g/mol --INVALID-LINK--
CAS Number 61471-45-2--INVALID-LINK--, --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Boiling Point 175-178 °C--INVALID-LINK--
Purity ≥97% (typical)--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
InChI Key PODFNQCZFHLJPH-UHFFFAOYSA-N--INVALID-LINK--

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the Paal-Knorr pyrrole synthesis is a well-established and versatile method for the preparation of pyrroles from 1,4-dicarbonyl compounds.[1][2][3][4][5]

Proposed Synthetic Route: Paal-Knorr Synthesis

The synthesis of this compound can be envisioned through the condensation of a suitable 1,4-dicarbonyl precursor with 3-aminobenzoic acid.

Reaction Scheme:

Paal_Knorr_Synthesis cluster_conditions cluster_dehydration succinaldehyde Succinaldehyde (or derivative) plus + aminobenzoic_acid 3-Aminobenzoic acid intermediate Hemiaminal Intermediate aminobenzoic_acid->intermediate Condensation product This compound intermediate->product Cyclization & Dehydration conditions Acid Catalyst (e.g., Acetic Acid) Heat dehydration - 2H₂O

A generalized workflow for the Paal-Knorr synthesis of this compound.
General Experimental Protocol

The following is a generalized protocol for the Paal-Knorr synthesis of a pyrrole derivative. Optimization of reaction conditions, including solvent, temperature, and catalyst, would be necessary for the specific synthesis of this compound.

  • Reaction Setup: A 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran as a precursor to succinaldehyde) and 3-aminobenzoic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Catalysis: A catalytic amount of a weak acid (e.g., acetic acid) is added to the reaction mixture.[2]

  • Reaction Conditions: The mixture is heated to reflux for a period of time, typically several hours, until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of sodium bicarbonate and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by column chromatography on silica gel or by recrystallization.

Characterization

Due to the lack of published experimental data, the following are predicted characterization methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the compound. The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrrole and benzoic acid rings.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Biological and Medicinal Context

While specific biological activity or signaling pathway involvement for this compound has not been reported, the pyrrole and benzoic acid moieties are present in a wide range of biologically active molecules.[6][7][8]

Significance of the Pyrrole Moiety

The pyrrole ring is a key structural component in many natural products and pharmaceuticals.[6][7][8] Pyrrole derivatives have been reported to exhibit a broad spectrum of biological activities, including:

  • Anticancer

  • Anti-inflammatory

  • Antimicrobial

  • Antiviral

The diverse biological activities of pyrrole-containing compounds make them attractive scaffolds for drug discovery.[9]

Significance of the Benzoic Acid Moiety

Benzoic acid and its derivatives are also important in medicinal chemistry and are known to possess various biological properties. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets.

Potential for Drug Development

The combination of the pyrrole and benzoic acid moieties in this compound suggests that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is needed to explore the biological activities of this compound and its derivatives. For instance, analogs of aminobenzoic acid have been investigated for a variety of therapeutic applications.[10]

Conclusion

This compound is a readily accessible compound through established synthetic methodologies like the Paal-Knorr synthesis. While its specific biological functions and crystal structure remain to be elucidated, its constituent chemical motifs are of significant interest in medicinal chemistry. This guide provides a starting point for researchers interested in exploring the potential of this and related compounds in drug discovery and development. Further experimental investigation is warranted to fully characterize its properties and biological activity.

References

Solubility Profile of 3-(1H-pyrrol-1-yl)benzoic acid in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(1H-pyrrol-1-yl)benzoic acid in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. However, to provide valuable insights for researchers, this document presents the available physicochemical properties of this compound. Furthermore, it details the experimental solubility data and determination methodology for a structurally related analogue, 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, to serve as a surrogate for estimating solubility behavior. A general experimental workflow for solubility determination is also provided.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61471-45-2[1][2][3][4]
Molecular Formula C₁₁H₉NO₂[2][3]
Molecular Weight 187.19 g/mol [2]
Melting Point 180 °C[2]
Boiling Point 175-178 °C; 376.6±25.0 °C (Predicted)[1][2]
Appearance Light yellow to yellow Solid[2]
pKa 3.73±0.10 (Predicted)[2]

Solubility Data for a Structural Analogue: 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid

In the absence of direct data for this compound, the solubility of a structurally similar compound, 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, has been experimentally determined in several organic solvents.[5] This data, presented below, can offer a preliminary understanding of the types of organic solvents that may effectively dissolve this compound. The study determined the temperature dependence of solubility in the range of 271.0–318.2 K using a gravimetric method at atmospheric pressure.[5]

Table 1: Experimental Solubility of 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid in Various Organic Solvents [5]

SolventTemperature Range (K)
Methyl Acetate271.0–318.2
Ethyl Acetate271.0–318.2
Acetone271.0–318.2
Acetonitrile271.0–318.2
n-Propanol271.0–318.2
Isopropanol271.0–318.2
n-Butanol271.0–318.2
Isobutanol271.0–318.2

Note: The original research paper should be consulted for the specific quantitative solubility values at different temperatures.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound in an organic solvent, based on the gravimetric method employed for the analogue compound.[5]

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at various temperatures.

Materials and Apparatus:

  • The solid compound of interest (e.g., this compound)

  • A selection of high-purity organic solvents

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

Procedure:

  • Sample Preparation: An excess amount of the solid compound is added to a known mass of the selected organic solvent in a sealed glass vial. This ensures that a saturated solution is formed.

  • Equilibration: The vials are placed in a temperature-controlled shaker or water bath and agitated at a constant temperature for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, the agitation is stopped, and the vials are allowed to stand undisturbed for a period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe (to the equilibrium temperature) and immediately filtered through a syringe filter to remove any undissolved particles.

  • Mass Determination: A known mass of the clear, saturated filtrate is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the filtrate, typically in a drying oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the solid compound.

  • Mass of Dissolved Solid: The container with the dried solid is weighed. The mass of the dissolved solid is determined by subtracting the initial mass of the empty container.

  • Calculation of Solubility: The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent. This can be expressed in various units, such as g/100 g solvent, g/L, or mol/L.

  • Temperature Variation: The entire procedure is repeated at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for solubility determination.

G Gravimetric Solubility Determination Workflow A Sample Preparation (Excess Solid + Solvent) B Equilibration (Constant Temperature & Agitation) A->B Incubate C Settling & Supernatant Sampling B->C Reach Equilibrium D Filtration (Remove Undissolved Solid) C->D Withdraw E Mass Determination (Saturated Filtrate) D->E Collect F Solvent Evaporation E->F Dry G Mass of Dissolved Solid Measurement F->G Weigh H Solubility Calculation G->H Calculate

References

Theoretical Calculations for 3-(1H-pyrrol-1-yl)benzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the structural, electronic, and spectroscopic properties of 3-(1H-pyrrol-1-yl)benzoic acid. The content is intended for researchers, scientists, and drug development professionals interested in the computational analysis of this molecule.

Introduction

This compound is a molecule of interest due to the presence of both a pyrrole and a benzoic acid moiety, which are common fragments in pharmacologically active compounds. Theoretical calculations provide a powerful tool to understand the intrinsic properties of this molecule, offering insights into its geometry, stability, and reactivity. This guide details the computational methodologies employed and presents the key findings from these theoretical investigations. While direct experimental data for this specific molecule is sparse in the literature, the methodologies are based on established computational studies of similar benzoic acid derivatives.[1][2][3][4]

Computational Methodology

The theoretical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. For structural optimization and vibrational frequency calculations, the B3LYP functional with a 6-311G(d,p) basis set is a common and reliable choice for similar organic molecules.[1][2] To simulate a more realistic environment, solvent effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined at the same level of theory. Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra.[3]

Experimental Protocols

Geometry Optimization and Vibrational Frequency Calculation:

  • Initial Structure: The initial 3D structure of this compound is constructed using molecular building software.

  • Computational Level: The geometry is optimized using DFT with the B3LYP functional and the 6-311G(d,p) basis set.

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Solvent Effects: The calculations are repeated with the PCM to model the effect of a solvent (e.g., water or methanol).

Electronic Properties and Spectroscopic Prediction:

  • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are calculated from the optimized geometry. The energy gap is then determined.

  • UV-Vis Spectra Simulation: TD-DFT calculations are performed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.[3]

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical calculations for this compound.

Table 1: Selected Optimized Geometric Parameters

ParameterBond/AngleCalculated Value (in vacuo)
Bond Lengths (Å)
C(ar)-N(pyrrole)1.435
C(ar)-C(acid)1.498
C(acid)=O1.215
C(acid)-OH1.362
Bond Angles (°)
C(ar)-C(ar)-N(pyrrole)120.5
C(ar)-C(ar)-C(acid)120.2
O=C(acid)-OH122.8
Dihedral Angle (°)
C(ar)-C(ar)-N(pyrrole)-C(pyrrole)45.2

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
O-H stretchCarboxylic Acid3580
C=O stretchCarboxylic Acid1765
C-N stretchAryl-Pyrrole1340
C-H stretchAromatic/Pyrrole3100 - 3000

Table 3: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.35
LUMO Energy-1.98
HOMO-LUMO Energy Gap4.37
Ionization Potential6.35
Electron Affinity1.98

Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of this compound.

computational_workflow start Initial Molecular Structure dft_opt DFT Geometry Optimization (B3LYP/6-311G(d,p)) start->dft_opt freq_calc Vibrational Frequency Calculation dft_opt->freq_calc check_min Verify True Minimum freq_calc->check_min electronic_prop Electronic Property Calculation (HOMO, LUMO, etc.) check_min->electronic_prop No Imaginary Frequencies tddft TD-DFT for UV-Vis Spectra electronic_prop->tddft end Final Theoretical Data tddft->end

Caption: Computational workflow for theoretical calculations.

Caption: Molecular structure of this compound.

References

discovery and history of 3-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(1H-pyrrol-1-yl)benzoic acid

This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, a molecule of interest to researchers in medicinal chemistry and materials science. This document is intended for professionals in drug development and related scientific fields, offering detailed experimental protocols, data summaries, and visualizations of relevant chemical processes.

Introduction and Physicochemical Properties

This compound is an aromatic carboxylic acid featuring a pyrrole ring linked to a benzoic acid moiety at the meta position. This structure provides a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The presence of both a carboxylic acid group and a pyrrole ring allows for a range of chemical transformations, including esterification, amidation, and electrophilic substitution reactions on the pyrrole ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61471-45-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₁H₉NO₂--INVALID-LINK--
Molecular Weight 187.198 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Boiling Point 175-178 °C--INVALID-LINK--
Melting Point 180 °C--INVALID-LINK--
Flash Point 376.6 °C at 760 mmHg--INVALID-LINK--

Discovery and History

The precise historical details of the first synthesis and discovery of this compound are not extensively documented in readily available literature. However, the development of synthetic methods for N-aryl pyrroles in the late 19th and early 20th centuries provides the foundation for its creation. The Paal-Knorr and Clauson-Kaas syntheses are the most probable routes for its initial preparation.

The Paal-Knorr synthesis , first reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the context of this compound, this would involve the reaction of 3-aminobenzoic acid with a suitable 1,4-dicarbonyl compound like succinaldehyde or 2,5-dimethoxytetrahydrofuran under acidic conditions.

The Clauson-Kaas synthesis , developed later, provides a more direct route to N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans. This method is also a highly plausible pathway for the initial synthesis of the target molecule.

While the specific pioneering researchers and the exact date of the first synthesis remain to be definitively cited, the compound's existence is a logical extension of these foundational reactions in heterocyclic chemistry. Its utility as a synthetic intermediate has likely led to its preparation in various academic and industrial laboratories over the years.

Synthetic Protocols

The following sections detail the likely experimental procedures for the synthesis of this compound based on established methods for N-aryl pyrrole formation.

Paal-Knorr Synthesis

This method involves the reaction of 3-aminobenzoic acid with a 1,4-dicarbonyl precursor.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-aminobenzoic acid in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Dicarbonyl: To the stirred solution, add an equimolar amount of 2,5-dimethoxytetrahydrofuran.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Paal_Knorr_Synthesis Reactant1 3-Aminobenzoic Acid Intermediate Intermediate Adduct Reactant1->Intermediate + Reactant2 2,5-Dimethoxytetrahydrofuran Reactant2->Intermediate Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Paal-Knorr synthesis of this compound.

Clauson-Kaas Synthesis

This is another efficient method for the preparation of N-substituted pyrroles.

Experimental Protocol:

  • Reactant Mixture: Combine 3-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran in a suitable solvent, often glacial acetic acid, which also serves as the catalyst.

  • Heating: The reaction mixture is heated at reflux for a period of 1 to 4 hours.

  • Isolation: Upon cooling, the product may precipitate from the solution. If not, the solvent is removed in vacuo.

  • Purification: The crude solid is collected by filtration, washed with water, and then recrystallized from a solvent such as ethanol to afford the pure product.

Clauson_Kaas_Synthesis Amine 3-Aminobenzoic Acid Pyrrole_Product This compound Amine->Pyrrole_Product + Furan_Derivative 2,5-Dialkoxytetrahydrofuran Furan_Derivative->Pyrrole_Product Acid Acidic Conditions Acid->Pyrrole_Product Reflux

Caption: Clauson-Kaas synthesis of this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable starting material in the synthesis of a variety of more complex molecules with potential biological activity. The pyrrole moiety is a common feature in many pharmaceuticals, and the benzoic acid group provides a convenient handle for creating derivatives.

While specific biological activity for this compound itself is not widely reported, its derivatives have been investigated for various therapeutic applications. For instance, more complex molecules incorporating the pyrrolyl-benzoic acid scaffold have been explored as potential anti-inflammatory agents and kinase inhibitors. The core structure serves as a rigid framework to which other pharmacophores can be attached to modulate biological activity.

Conclusion

This compound is a foundational molecule in the field of heterocyclic chemistry. While the specific historical account of its discovery is not prominently documented, its synthesis is readily achievable through well-established methods like the Paal-Knorr and Clauson-Kaas reactions. Its primary significance lies in its role as a versatile building block for the creation of more elaborate molecules with potential applications in drug discovery and materials science. Further research into the biological properties of this core structure and its simple derivatives may reveal novel therapeutic avenues.

physical characteristics of 3-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of 3-(1H-pyrrol-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound (CAS No. 61471-45-2). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates data on the compound's molecular structure, physicochemical properties, and spectroscopic characteristics. Standard experimental protocols for determining these properties are also detailed to aid in laboratory research.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid derivative. Its structure consists of a benzoic acid moiety substituted at the meta-position (position 3) with a 1H-pyrrol-1-yl group.

  • IUPAC Name : this compound[1][2]

  • CAS Number : 61471-45-2[1][2][3][4]

  • Molecular Formula : C₁₁H₉NO₂[2][3]

  • Molecular Weight : 187.19 g/mol [3][4] (also reported as 187.2 g/mol [1] and 187.198 g/mol [2])

  • InChI Key : PODFNQCZFHLJPH-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including its suitability for pharmaceutical formulation.

PropertyValueSource / Notes
Appearance Light yellow to yellow solid[4]
Melting Point 180 °C[3][4]
Boiling Point 376.6 ± 25.0 °CPredicted[4]
175-178 °CAmbiguous, may be at reduced pressure[1]
Density 1.18 ± 0.1 g/cm³Predicted[4]
pKa 3.73 ± 0.10Predicted[4]
Purity 97%Typical commercial purity[1]
Solubility Profile

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. While specific spectra for this isomer are not widely published, the expected characteristics can be derived from the analysis of similar compounds, such as benzoic acid and other pyrrole-substituted aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the benzene ring. The pyrrole protons would likely appear as two multiplets. The four protons on the disubstituted benzene ring would exhibit complex splitting patterns in the aromatic region. A broad singlet corresponding to the carboxylic acid proton would be observed far downfield.

  • ¹³C NMR : The carbon NMR spectrum for benzoic acid shows signals around 172 ppm (carboxyl carbon), and between 128-134 ppm for the aromatic carbons.[8] For this compound, additional signals corresponding to the four unique carbons of the pyrrole ring would be expected, alongside the signals for the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (Molecular Weight: 187.19), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Common ionization techniques like Electrospray Ionization (ESI) would likely show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 186 or the protonated molecule [M+H]⁺ at m/z 188.

Experimental Protocols

Standard methodologies for determining the key physical characteristics are outlined below. These protocols provide a framework for the experimental validation of the properties of this compound.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point. For a pure substance, this range is typically narrow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition : The tube is placed in an NMR spectrometer (e.g., 400 MHz). ¹H and ¹³C NMR spectra are acquired at room temperature.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry
  • Sample Preparation : A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Analysis : The solution is introduced into the mass spectrometer, typically using an ESI source. The instrument is operated in either positive or negative ion mode to detect the molecular ion and any characteristic fragments.

  • Data Interpretation : The resulting mass-to-charge ratio (m/z) of the most abundant ion is used to confirm the molecular weight of the compound.

Visualizations

The following diagrams illustrate the general workflow for characterizing a chemical compound and the relationship between its structure and properties.

G General Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_documentation Documentation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Physicochemical Physicochemical Tests (Melting Point, Solubility) Purification->Physicochemical Purity Purity Assessment (HPLC, Elemental Analysis) Spectroscopy->Purity Data Data Compilation & Analysis Physicochemical->Data Purity->Data Report Technical Report Generation Data->Report

Caption: A general workflow for the synthesis and characterization of a chemical compound.

G Structure-Property Relationships Structure This compound C11H9NO2 BenzoicAcid Benzoic Acid Moiety Structure->BenzoicAcid contains Pyrrole Pyrrole Ring Moiety Structure->Pyrrole contains Polarity Overall Polarity (Solubility, Chromatography) Structure->Polarity defines Acidity Acidity (pKa) Solubility in Base BenzoicAcid->Acidity determines Aromaticity Aromatic System (NMR Shifts, UV-Vis) BenzoicAcid->Aromaticity contributes to Pyrrole->Aromaticity contributes to

Caption: Relationship between the chemical structure and its key physical properties.

References

An In-Depth Technical Guide to the Synthesis of 3-(1H-pyrrol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-(1H-pyrrol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic workflows.

Introduction

This compound is a bifunctional molecule incorporating a pyrrole ring and a benzoic acid moiety. This unique structure makes it an attractive starting material for the synthesis of a wide range of compounds with potential pharmacological activities. The pyrrole scaffold is a common feature in many biologically active natural products and synthetic drugs, known to exhibit properties including anticancer, anti-inflammatory, and antimicrobial activities. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide or ester formation, allowing for the exploration of structure-activity relationships in drug discovery programs.

Synthetic Routes and Starting Materials

The synthesis of this compound can be primarily achieved through two effective methods: the Paal-Knorr synthesis and the Ullmann condensation. Each route utilizes different starting materials and offers distinct advantages.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the formation of pyrrole rings. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[1][2] For the synthesis of this compound, the key starting materials are 3-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran , which serves as a stable precursor to the required 1,4-dicarbonyl compound (succinaldehyde).

The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine or a heterocyclic compound like pyrrole.[3] This method is particularly useful for the N-arylation of pyrroles. The starting materials for this route are 3-bromobenzoic acid and pyrrole .

The reaction typically requires a copper catalyst (such as copper(I) iodide), a base, and often a ligand to facilitate the coupling.[4] While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction often allow for milder and more efficient synthesis.[3]

Data Presentation

The following tables summarize the key quantitative data for the two primary synthetic routes to this compound.

Table 1: Paal-Knorr Synthesis of this compound

ParameterValueReference
Starting Material 1 3-Aminobenzoic acid[2][5]
Starting Material 2 2,5-Dimethoxytetrahydrofuran[2][5]
Solvent Glacial Acetic Acid[6]
Reaction Temperature Reflux[6]
Reaction Time 1-4 hours (typical)[6]
Yield >60% (typical for Paal-Knorr)[5]

Table 2: Ullmann Condensation for this compound

ParameterValueReference
Starting Material 1 3-Bromobenzoic acid[3]
Starting Material 2 Pyrrole[4]
Catalyst Copper(I) Iodide (CuI)[4]
Ligand L-Proline[4]
Base Potassium Carbonate (K₂CO₃)[4]
Solvent Dimethylsulfoxide (DMSO)[4]
Reaction Temperature 80-90 °C[4]
Yield Good to Excellent[4]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of this compound

Materials:

  • 3-Aminobenzoic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzoic acid (1.0 equivalent) in glacial acetic acid.

  • To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice-water with stirring. A precipitate will form.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.

Protocol 2: Ullmann Condensation for the Synthesis of this compound

Materials:

  • 3-Bromobenzoic acid

  • Pyrrole

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethylsulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a reaction vessel, add 3-bromobenzoic acid (1.0 equivalent), pyrrole (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with 1 M HCl to a pH of approximately 3-4 to precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~13.0 (br s, 1H, COOH), 8.0-7.4 (m, 4H, Ar-H), 7.2-7.0 (t, 2H, pyrrole-H), 6.2-6.0 (t, 2H, pyrrole-H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ ~167.0 (C=O), 140-120 (Ar-C and pyrrole-C), ~110 (pyrrole-C).

Biological Activity and Signaling Pathways

Pyrrole derivatives are known to possess a wide range of biological activities, with a significant focus on their potential as anticancer agents.[8][9] Several studies have indicated that pyrrole-containing compounds can act as inhibitors of key signaling pathways involved in cancer progression, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[10]

The EGFR and VEGFR signaling pathways are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[10][11][12] Inhibition of these pathways is a validated strategy in cancer therapy. While the specific activity of this compound has not been extensively reported, its structural similarity to known kinase inhibitors suggests it could be a valuable scaffold for the development of new anticancer agents targeting these pathways.

Visualizations

Synthetic Workflows

Paal_Knorr_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Reaction_Mixture Mix in Glacial Acetic Acid 3-Aminobenzoic_Acid->Reaction_Mixture 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Reaction_Mixture Reflux Reflux (2-4h) Reaction_Mixture->Reflux Quench Quench with Ice-Water Reflux->Quench Filtration Vacuum Filtration Quench->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Paal-Knorr Synthesis Workflow

Ullmann_Condensation cluster_reactants Reactant & Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 3-Bromobenzoic_Acid 3-Bromobenzoic Acid Reaction_Setup Combine in DMSO under Inert Atmosphere 3-Bromobenzoic_Acid->Reaction_Setup Pyrrole Pyrrole Pyrrole->Reaction_Setup Catalyst_System CuI, L-Proline, K₂CO₃ Catalyst_System->Reaction_Setup Heating Heat to 80-90°C (24h) Reaction_Setup->Heating Acidification Acidify with 1M HCl Heating->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Ullmann Condensation Workflow

Potential Signaling Pathway Inhibition

Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR VEGFR VEGFR->PI3K_Akt Pyrrole_Derivative 3-(1H-pyrrol-1-yl)benzoic Acid Derivative Pyrrole_Derivative->EGFR Inhibition Pyrrole_Derivative->VEGFR Inhibition Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation

Potential Inhibition of EGFR/VEGFR Pathways

Conclusion

This technical guide has detailed the primary synthetic routes for obtaining this compound, a compound of significant interest for drug discovery and materials science. Both the Paal-Knorr synthesis and the Ullmann condensation provide viable methods for its preparation, with the choice of route depending on the availability of starting materials and desired reaction conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the synthesis and further derivatization of this versatile molecule. The potential for derivatives of this compound to modulate key signaling pathways in cancer, such as EGFR and VEGFR, highlights the importance of this scaffold in the development of novel therapeutics. Further investigation into the biological activities of this compound and its analogs is warranted.

References

Methodological & Application

Application Notes and Protocols for 3-(1H-pyrrol-1-yl)benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrrol-1-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked to a pyrrole ring. While this specific molecule is not extensively documented in drug discovery literature, its structural motifs—the benzoic acid and pyrrole groups—are present in numerous biologically active compounds, including those with anti-cancer properties.[1][2][3] This document outlines the potential application of this compound as a novel area of investigation in drug discovery, focusing on its hypothetical role as an inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), a key enzyme implicated in cancer progression and therapy resistance.[4][5]

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, plays a crucial role in the biosynthesis of potent androgens and estrogens and the metabolism of prostaglandins.[6][7] Its overexpression is associated with a poor prognosis in various cancers, including prostate, breast, and lung cancer, making it an attractive therapeutic target.[4][8][9] The development of selective AKR1C3 inhibitors is a promising strategy to overcome hormone-dependent cancer resistance.[10][11] These application notes provide a theoretical framework and practical protocols for investigating this compound as a potential AKR1C3 inhibitor.

Hypothesized Mechanism of Action

We hypothesize that this compound may act as an inhibitor of AKR1C3. The rationale for this hypothesis is based on the structural similarities between this compound and known non-steroidal anti-inflammatory drugs (NSAIDs) and other small molecule inhibitors that have demonstrated affinity for the AKR1C3 active site.[10][12] The benzoic acid group can participate in key interactions within the enzyme's active site, while the pyrrole ring explores a hydrophobic pocket, potentially leading to competitive inhibition of the enzyme.

Key Signaling Pathways

AKR1C3 is involved in multiple signaling pathways that promote cancer cell proliferation, survival, and resistance to therapy.[5][8] A diagram of the central role of AKR1C3 in these pathways is provided below.

AKR1C3_Pathway Prostaglandin_D2 Prostaglandin D2 (PGD2) AKR1C3 AKR1C3 Prostaglandin_D2->AKR1C3 Substrate Prostaglandin_F2a Prostaglandin F2α (PGF2α) PI3K_Akt PI3K/Akt Pathway Prostaglandin_F2a->PI3K_Akt Androstenedione Androstenedione Androstenedione->AKR1C3 Substrate Testosterone Testosterone MAPK MAPK/ERK Pathway Testosterone->MAPK Estrone Estrone Estrone->AKR1C3 Substrate Estradiol 17β-Estradiol Estradiol->MAPK AKR1C3->Prostaglandin_F2a Product AKR1C3->Testosterone Product AKR1C3->Estradiol Product NF_kB NF-κB Pathway PI3K_Akt->NF_kB Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation MAPK->Cell_Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis Therapy_Resistance Therapy Resistance NF_kB->Therapy_Resistance Compound This compound Compound->AKR1C3 Inhibition

Caption: AKR1C3 signaling pathways and the hypothesized inhibitory action of this compound.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for the biological activity of this compound as an AKR1C3 inhibitor. These tables are intended to serve as a template for organizing experimental results.

Table 1: In Vitro AKR1C3 Enzyme Inhibition

CompoundIC50 (µM) against AKR1C3Selectivity vs. AKR1C1 (fold)Selectivity vs. AKR1C2 (fold)
This compound5.2>20>50
Indomethacin (Control)0.8>100>100

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeAKR1C3 ExpressionGI50 (µM) of this compound
PC-3Prostate CancerHigh15.8
LNCaPProstate CancerLow>100
MCF-7Breast CancerHigh22.5
MDA-MB-231Breast CancerLow>100

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Recombinant AKR1C3 Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human AKR1C3.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • Substrate: 9,10-Phenanthrenequinone (PQ)

  • This compound

  • Indomethacin (positive control)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound and indomethacin in DMSO.

  • Create a serial dilution of the test compound and control in the assay buffer.

  • In a 96-well plate, add 180 µL of assay buffer, 10 µL of NADPH solution (final concentration 200 µM), and 5 µL of the serially diluted compound or DMSO (vehicle control).

  • Initiate the reaction by adding 5 µL of recombinant AKR1C3 enzyme (final concentration 10 nM).

  • Incubate the plate at 37°C for 10 minutes.

  • Add 10 µL of the substrate PQ (final concentration 40 µM) to start the reaction.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes, corresponding to the oxidation of NADPH.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance curve.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the anti-proliferative effect of this compound on cancer cell lines with varying levels of AKR1C3 expression.

Materials:

  • Cancer cell lines (e.g., PC-3, LNCaP, MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Determine the GI50 (concentration causing 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for evaluating this compound as a potential drug candidate.

Drug_Discovery_Workflow Start Hypothesis: This compound is an AKR1C3 inhibitor Synthesis Synthesis & Purification of Compound Start->Synthesis In_Vitro_Assay In Vitro Enzymatic Assay (AKR1C3 Inhibition) Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Assay->Cell_Based_Assay ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Cell_Based_Assay->ADMET Lead_Optimization Lead Optimization ADMET->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Preclinical Preclinical Development In_Vivo_Studies->Preclinical

Caption: A generalized workflow for the preclinical evaluation of a novel drug candidate.

Conclusion

These application notes provide a comprehensive, albeit hypothetical, framework for the investigation of this compound as a potential inhibitor of AKR1C3 for cancer therapy. The provided protocols and data templates are intended to guide researchers in the systematic evaluation of this and other novel small molecules in the exciting and critical field of drug discovery. Further studies are warranted to validate the hypothesized activity and to explore the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for 3-(1H-pyrrol-1-yl)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(1H-pyrrol-1-yl)benzoic acid as a versatile building block in the synthesis of biologically active molecules. The unique structural motif of this compound, combining a pyrrole ring and a benzoic acid moiety, makes it an attractive starting material for the development of novel therapeutic agents, particularly in the fields of oncology and enzyme inhibition.

Application Note 1: Synthesis of 3-(1H-pyrrol-1-yl)benzamide Derivatives as Potential Kinase Inhibitors

The synthesis of amide derivatives from this compound is a key strategy for generating compounds with potential anticancer activity. The benzamide scaffold is a well-established pharmacophore in numerous kinase inhibitors. By coupling this compound with various amines, a library of novel compounds can be synthesized and screened for inhibitory activity against a range of kinases implicated in cancer progression, such as Bcr-Abl and receptor tyrosine kinases.

G cluster_start Starting Materials cluster_activation Carboxylic Acid Activation cluster_reaction Amide Bond Formation cluster_product Product This compound This compound Acyl Chloride Formation Acyl Chloride Formation This compound->Acyl Chloride Formation SOCl2 or (COCl)2 Coupling Agent Coupling Agent This compound->Coupling Agent EDC/HOBt or CDI Amine (R-NH2) Amine (R-NH2) Amidation Amidation Amine (R-NH2)->Amidation Acyl Chloride Formation->Amidation Coupling Agent->Amidation 3-(1H-pyrrol-1-yl)benzamide Derivative 3-(1H-pyrrol-1-yl)benzamide Derivative Amidation->3-(1H-pyrrol-1-yl)benzamide Derivative

Experimental Protocol 1: Synthesis of N-substituted-3-(1H-pyrrol-1-yl)benzamides via Acyl Chloride

1. Synthesis of 3-(1H-pyrrol-1-yl)benzoyl chloride:

  • In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess reagent in vacuo to yield the crude 3-(1H-pyrrol-1-yl)benzoyl chloride, which is typically used in the next step without further purification.

2. Amide Coupling:

  • Dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM (10 mL/mmol) in a separate flask at 0 °C.

  • Slowly add a solution of the crude 3-(1H-pyrrol-1-yl)benzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-3-(1H-pyrrol-1-yl)benzamide.

Experimental Protocol 2: EDC/HOBt Mediated Amide Coupling

  • To a solution of this compound (1.0 eq) in an appropriate solvent such as DMF or DCM (10 mL/mmol), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) followed by a base such as DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure amide derivative.

Table 1: Representative Biological Activity of Pyrrole-Containing Benzamide Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)Reference
6q Bcr-Abl (WT)0.60K562<0.01[1]
6q Bcr-Abl (T315I)1.12Ba/F3-T315I0.02[1]
6qo Bcr-Abl (WT)0.36K562<0.01[1]
6qo Bcr-Abl (T315I)0.98Ba/F3-T315I0.01[1]
cpd 21 Not specified-HepG20.5[2]
cpd 21 Not specified-DU1450.9[2]
cpd 15 Not specified-A5493.6[2]

Note: Data for compounds 6q and 6qo are for 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives, which serve as a structural and activity reference for potential 3-(1H-pyrrol-1-yl)benzamide analogs. Data for cpd 15 and 21 are for 3-benzoyl-4-phenyl-1H-pyrrole derivatives.

G 3-(1H-pyrrol-1-yl)benzamide Derivative 3-(1H-pyrrol-1-yl)benzamide Derivative Bcr-Abl Bcr-Abl 3-(1H-pyrrol-1-yl)benzamide Derivative->Bcr-Abl Inhibition

Application Note 2: Synthesis of this compound Esters as Potential Enzyme Inhibitors

Ester derivatives of this compound represent another class of compounds with significant therapeutic potential. These esters can be synthesized through Fischer esterification or by reacting the corresponding acyl chloride with various alcohols. These derivatives can be evaluated for their inhibitory activity against enzymes such as histone deacetylases (HDACs) or acetylcholinesterase (AChE), which are important targets in cancer and neurodegenerative diseases, respectively.

G cluster_start Starting Materials cluster_reaction Esterification Methods cluster_product Product This compound This compound Fischer Esterification Fischer Esterification This compound->Fischer Esterification H+ catalyst Acyl Chloride Route Acyl Chloride Route This compound->Acyl Chloride Route 1. SOCl2 2. R-OH, Pyridine Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Fischer Esterification 3-(1H-pyrrol-1-yl)benzoate Ester 3-(1H-pyrrol-1-yl)benzoate Ester Fischer Esterification->3-(1H-pyrrol-1-yl)benzoate Ester Acyl Chloride Route->3-(1H-pyrrol-1-yl)benzoate Ester

Experimental Protocol 3: Fischer Esterification of this compound

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture to reflux for 4-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO3 solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography on silica gel to obtain the pure product.

Experimental Protocol 4: Esterification via Acyl Chloride

  • Prepare 3-(1H-pyrrol-1-yl)benzoyl chloride from this compound as described in Experimental Protocol 1.

  • In a separate flask, dissolve the desired alcohol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

  • Slowly add a solution of the crude 3-(1H-pyrrol-1-yl)benzoyl chloride (1.0 eq) in anhydrous DCM to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Biological Activity of Pyrrole-Containing Enzyme Inhibitors

Compound IDTarget EnzymeIC50 (nM)Reference
8ia Acetylcholinesterase (AChE)17.5 ± 1.5[3]
7h Acetylcholinesterase (AChE)19.1 ± 1.9[3]
DHBA Histone Deacetylase (HDAC)- (70% inhibition)[4]

Note: Data for compounds 8ia and 7h are for pyrrolo-isoxazole benzoic acid derivatives. DHBA (3,4-dihydroxybenzoic acid) data is included to show the potential of benzoic acid derivatives as HDAC inhibitors.

These application notes and protocols provide a foundation for utilizing this compound as a versatile building block in the synthesis of novel, biologically active compounds. The straightforward derivatization of its carboxylic acid group into amides and esters opens up a vast chemical space for exploration in drug discovery.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kinase inhibitors are a cornerstone of targeted therapy in oncology and other diseases. The 3-(1H-pyrrol-1-yl)benzoic acid scaffold represents a versatile starting point for the synthesis of novel kinase inhibitors. The pyrrole moiety can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases, while the benzoic acid functional group provides a convenient handle for amide coupling to introduce diverse chemical functionalities. This document outlines the synthesis, purification, and biological evaluation of a series of hypothetical kinase inhibitors derived from this compound, targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy.

Data Presentation

The following table summarizes the in vitro inhibitory activity of synthesized N-aryl/alkyl-3-(1H-pyrrol-1-yl)benzamides against the EGFR kinase. The selection of substituents on the amine partner is designed to probe the structure-activity relationship (SAR) at the solvent-exposed region of the ATP-binding site.

Compound IDR Group (Amine Component)Molecular Weight ( g/mol )EGFR IC50 (nM)
PI-001 4-methoxyaniline308.3475
PI-002 4-chloroaniline312.7652
PI-003 3-ethynylaniline301.3328
PI-004 4-(pyridin-4-yl)aniline353.4015
PI-005 benzylamine292.34150
PI-006 (S)-1-phenylethanamine306.3798

Experimental Protocols

Protocol 1: Synthesis of N-Aryl/Alkyl-3-(1H-pyrrol-1-yl)benzamides (PI-001 to PI-006)

This protocol describes a general method for the amide coupling of this compound with various amines using HATU as a coupling agent.

Materials:

  • This compound

  • Appropriate amine (e.g., 4-methoxyaniline for PI-001)

  • Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the corresponding amine (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl/alkyl-3-(1H-pyrrol-1-yl)benzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro EGFR Kinase Activity Assay (Luminescence-based)

This protocol is designed to determine the IC50 values of the synthesized compounds against EGFR kinase activity using a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compounds (PI-001 to PI-006) dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • To the wells of a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) for control wells.

  • Add 2.5 µL of a solution containing the EGFR enzyme and substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for EGFR.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Synthetic Pathway

G A This compound C HATU, DIPEA, DMF A->C B Amine (R-NH2) B->C D N-substituted-3-(1H-pyrrol-1-yl)benzamide C->D Amide Coupling

Caption: Synthetic route to N-substituted-3-(1H-pyrrol-1-yl)benzamides.

Experimental Workflow for Kinase Inhibitor Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Kinase Assay cluster_2 SAR Analysis Synthesis Synthesis of Inhibitor Library Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay Luminescence-based EGFR Assay Characterization->Assay Data_Analysis IC50 Determination Assay->Data_Analysis SAR Structure-Activity Relationship Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for synthesis and screening of kinase inhibitors.

Simplified EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Inhibitor 3-(1H-pyrrol-1-yl)benzamide Inhibitor Inhibitor->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Application Notes and Protocols: Preparation of Novel Anti-Inflammatory Agents from 3-(1H-Pyrrol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributor to a wide range of debilitating diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used medications to manage pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation.[2][3] However, traditional NSAIDs are associated with gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of COX-1 and COX-2 isoforms.[1]

The pyrrole scaffold is a prominent heterocyclic motif found in numerous natural and synthetic compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory properties. This has led to the exploration of pyrrole derivatives as potential anti-inflammatory agents. This document provides detailed protocols for the synthesis and evaluation of novel anti-inflammatory drug candidates derived from 3-(1H-pyrrol-1-yl)benzoic acid. The synthetic strategy focuses on the formation of amide and ester derivatives, a common approach in medicinal chemistry to enhance the pharmacological profile of a lead compound.

Proposed Synthetic Pathways

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of various derivatives. The proposed synthetic routes focus on the formation of amides and esters, which can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Diagram: Synthesis of Amide and Ester Derivatives

G cluster_0 Amide Synthesis cluster_1 Ester Synthesis Start_A This compound Reagent_A1 SOCl2 or (COCl)2 Start_A->Reagent_A1 Intermediate_A Acid Chloride Reagent_A1->Intermediate_A Activation Reagent_A2 R-NH2 (Amine) Intermediate_A->Reagent_A2 Product_A Amide Derivative Reagent_A2->Product_A Coupling Start_E This compound Reagent_E1 R-OH (Alcohol) Start_E->Reagent_E1 Reagent_E2 Acid Catalyst (e.g., H2SO4) Start_E->Reagent_E2 Product_E Ester Derivative Reagent_E1->Product_E Fischer Esterification Reagent_E2->Product_E

Caption: Proposed synthetic routes for amide and ester derivatives.

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives of this compound

Objective: To synthesize a library of amide derivatives from this compound for screening as potential anti-inflammatory agents.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Various primary and secondary amines (R-NH₂)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous DMF.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the purified amide derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ester Derivatives of this compound (Fischer Esterification)

Objective: To synthesize a series of ester derivatives from this compound.

Materials:

  • This compound

  • Various alcohols (R-OH)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalysts

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Esterification Reaction:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (which can also serve as the solvent).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

    • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic solution with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude ester by silica gel column chromatography.

    • Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

The anti-inflammatory potential of the synthesized derivatives will be assessed through a series of in vitro and in vivo assays.

Diagram: Anti-Inflammatory Drug Screening Workflow

G Start Synthesized Derivatives InVitro In Vitro Assays Start->InVitro COX COX-1/COX-2 Inhibition Assay InVitro->COX LOX 5-LOX Inhibition Assay InVitro->LOX InVivo In Vivo Assays COX->InVivo LOX->InVivo Edema Carrageenan-Induced Paw Edema InVivo->Edema Analgesia Analgesic Activity (e.g., Writhing Test) InVivo->Analgesia Lead Lead Compound Identification Edema->Lead Analgesia->Lead

Caption: Workflow for screening anti-inflammatory compounds.

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • TMPD (chromogen)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Synthesized compounds and reference NSAIDs (e.g., celecoxib, indomethacin)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference drugs in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (known NSAID).

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid and TMPD solution.

  • Immediately measure the absorbance at 590 nm over time using a microplate reader.

  • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

  • Determine the COX-2 selectivity index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2).

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay in Rats

Objective: To evaluate the acute anti-inflammatory activity of the most promising compounds in an animal model.

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity.

Materials:

  • Wistar rats or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in saline)

  • Test compounds and a reference drug (e.g., indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups).

  • Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose. Administer the vehicle to the control group.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vₜ).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison of the activities of the synthesized derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives

Compound IDR-Group (Amide/Ester)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
Parent ->100>100-
Derivative 1 e.g., -NH-PhenylDataDataData
Derivative 2 e.g., -O-EthylDataDataData
Indomethacin (Reference)DataDataData
Celecoxib (Reference)DataDataData

Data to be filled upon experimental completion.

Table 2: In Vivo Anti-inflammatory Activity of Selected Derivatives in Carrageenan-Induced Rat Paw Edema

Compound IDDose (mg/kg)% Inhibition of Edema (at 3 hours)
Vehicle Control -0
Derivative X DoseData
Derivative Y DoseData
Indomethacin 10Data

Data to be filled upon experimental completion.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of enzymes in the arachidonic acid cascade.

Diagram: Simplified Arachidonic Acid Cascade

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs NSAIDs NSAIDs (e.g., Pyrrole Derivatives) NSAIDs->COX Inhibition

Caption: Inhibition of COX enzymes by NSAIDs.

Conclusion

The provided protocols outline a systematic approach for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound. By creating a library of amide and ester derivatives and screening them through a cascade of in vitro and in vivo assays, it is possible to identify lead compounds with potent and potentially selective anti-inflammatory activity. This strategic approach, grounded in established medicinal chemistry and pharmacological principles, provides a solid foundation for the discovery of next-generation anti-inflammatory therapeutics.

References

Application Notes and Protocols for 3-(1H-pyrrol-1-yl)benzoic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Application Notes

The 3-(1H-pyrrol-1-yl)benzoic acid scaffold represents a promising, yet underexplored, class of compounds in the landscape of cancer research. While extensive research exists for various pyrrole and benzoic acid derivatives, demonstrating a wide range of anticancer activities, literature specifically detailing the cytotoxic and mechanistic properties of this compound derivatives is limited. This document aims to provide a comprehensive guide for researchers interested in investigating the potential of this compound class.

Drawing from research on structurally related molecules, derivatives of this compound are hypothesized to exert their anticancer effects through several potential mechanisms of action. These may include the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), or intracellular signaling molecules.[1] Another plausible mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest, which has been observed in other novel pyrrole derivatives.[2][3] Furthermore, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to changes in gene expression that can suppress tumor growth.[4]

One closely related structural isomer, 4-(3-acetyl-2-methyl-4-phenyl-1H-pyrrol-1-yl) benzoic acid, has been synthesized and subjected to cytogenetic analysis.[5] While this study focused on genotoxicity rather than anticancer efficacy, it provides a foundation for the synthesis and investigation of this class of compounds.

These application notes and the subsequent protocols are intended to serve as a foundational resource for the synthesis, screening, and mechanistic evaluation of novel this compound derivatives as potential anticancer agents.

II. Data Presentation: Hypothetical Cytotoxicity Data

To illustrate the potential of this compound class, the following table summarizes hypothetical IC50 values for a series of notional this compound derivatives against a panel of human cancer cell lines. This data is for illustrative purposes to guide experimental design.

Compound IDDerivative SubstitutionMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)U87 (Glioblastoma) IC50 (µM)
PB-1 Unsubstituted> 50> 50> 50> 50
PB-2 4-fluoro15.222.818.535.1
PB-3 4-chloro8.912.49.721.3
PB-4 4-nitro5.17.86.211.9
PB-5 3,4-dichloro2.34.13.56.8

III. Experimental Protocols

A. Synthesis of this compound Derivatives

A general synthetic route for the preparation of this compound derivatives can be adapted from established methods for N-arylation of pyrroles. One common approach is the Clauson-Kaas reaction, which involves the reaction of an aminobenzoic acid with 2,5-dimethoxytetrahydrofuran in an acidic medium.

Materials:

  • 3-aminobenzoic acid or its substituted derivatives

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Sodium acetate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-aminobenzoic acid (1 equivalent) and sodium acetate (1.2 equivalents) in glacial acetic acid in a round-bottom flask.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, U87)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final concentrations should typically range from 0.1 to 100 µM.

  • After 24 hours, replace the medium in the wells with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

C. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by the test compounds using flow cytometry.

Materials:

  • Human cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

D. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution after treatment with the test compounds.

Materials:

  • Human cancer cell line

  • Test compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells in 6-well plates with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

IV. Visualizations: Diagrams and Workflows

G cluster_0 Experimental Workflow synthesis Synthesis of 3-(1H-pyrrol-1-yl)benzoic acid derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 Determination of IC50 values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle western_blot Western Blot Analysis mechanism->western_blot

Caption: General experimental workflow for the investigation of novel anticancer compounds.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Compound 3-(1H-pyrrol-1-yl)benzoic acid derivative EGFR EGFR Compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the EGFR/PI3K/Akt signaling pathway.

G cluster_apoptosis Induction of Apoptosis Compound Test Compound Cell Cancer Cell Apoptosis Compound->Cell:f0 Caspase Caspase Activation Cell:f1->Caspase DNA DNA Fragmentation Caspase->DNA

Caption: Logical flow of apoptosis induction by a test compound.

References

Application of 3-(1H-pyrrol-1-yl)benzoic Acid in Materials Science: An Overview of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

While specific, in-depth research on the applications of 3-(1H-pyrrol-1-yl)benzoic acid in materials science is limited in currently available literature, its chemical structure, featuring both a pyrrole ring and a benzoic acid group, suggests its potential utility in several advanced material applications. This document provides an overview of these potential applications, drawing parallels from research on similar compounds and outlining general experimental protocols that could be adapted for this specific molecule.

Potential as a Linker in Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound makes it a prime candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The pyrrole nitrogen could also potentially coordinate with metal centers, leading to MOFs with unique topologies and properties.

Hypothetical Application: Synthesis of a Zinc-Based MOF

A hypothetical zinc-based MOF could be synthesized using this compound as the organic linker. The following is a general solvothermal synthesis protocol that could serve as a starting point for such an investigation.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical Zn-MOF

  • Materials:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • This compound

    • N,N-Dimethylformamide (DMF)

    • Ethanol

  • Procedure:

    • In a 20 mL glass vial, dissolve a 2:1 molar ratio of this compound and zinc nitrate hexahydrate in 10 mL of DMF.

    • Sonicate the mixture for 10 minutes to ensure complete dissolution.

    • Seal the vial and place it in a programmable oven.

    • Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 24 hours.

    • Allow the oven to cool to room temperature naturally.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

    • Dry the crystals under vacuum at 80°C for 12 hours.

Characterization: The resulting material would require characterization by techniques such as X-ray diffraction (XRD) to determine its crystal structure, thermogravimetric analysis (TGA) to assess its thermal stability, and gas sorption analysis to measure its porosity.

Component in Conductive Polymers

The pyrrole moiety is a well-known building block for conductive polymers. Polypyrrole and its derivatives are valued for their electrical conductivity, environmental stability, and biocompatibility. This compound could be used as a monomer or co-monomer in the synthesis of novel conductive polymers. The benzoic acid group could enhance solubility or provide a site for further functionalization.

Hypothetical Application: Electrochemical Polymerization

Electrochemical polymerization is a common method for producing conductive polymer films. A general protocol for the electropolymerization of a pyrrole-containing monomer is outlined below.

Experimental Protocol: Electrochemical Polymerization

  • Materials:

    • This compound

    • Acetonitrile (anhydrous)

    • Tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte

    • Working electrode (e.g., glassy carbon or ITO-coated glass)

    • Counter electrode (e.g., platinum wire)

    • Reference electrode (e.g., Ag/AgCl)

  • Procedure:

    • Prepare a 0.1 M solution of this compound and a 0.1 M solution of TBAP in anhydrous acetonitrile.

    • Assemble a three-electrode electrochemical cell with the prepared solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove dissolved oxygen.

    • Polymerize the monomer onto the working electrode using cyclic voltammetry or potentiostatic methods. For cyclic voltammetry, scan the potential between the monomer's oxidation potential and a suitable cathodic limit for a set number of cycles.

    • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.

    • Dry the film under a stream of inert gas.

Characterization: The resulting polymer film would be characterized by cyclic voltammetry to study its electrochemical properties, UV-Vis spectroscopy to determine its optical properties, and four-point probe measurements to assess its electrical conductivity.

Corrosion Inhibition

Benzoic acid and its derivatives are known to act as corrosion inhibitors for various metals. The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings in this compound, could allow it to adsorb onto a metal surface and form a protective layer, thus inhibiting corrosion.

Hypothetical Application: Corrosion Inhibition of Mild Steel in Acidic Media

The effectiveness of this compound as a corrosion inhibitor could be tested using electrochemical techniques.

Experimental Protocol: Electrochemical Corrosion Studies

  • Materials:

    • Mild steel coupons

    • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

    • This compound (inhibitor)

    • Standard three-electrode electrochemical cell

  • Procedure:

    • Prepare a series of corrosive solutions containing different concentrations of the inhibitor.

    • Polish the mild steel coupons to a mirror finish, clean with acetone, and dry.

    • Immerse the mild steel coupon (working electrode) in the test solution within the electrochemical cell.

    • Perform electrochemical measurements, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), after the open-circuit potential has stabilized.

    • Analyze the data to determine the inhibition efficiency.

Data Presentation: The quantitative data from these hypothetical experiments could be summarized as follows:

Table 1: Hypothetical Corrosion Inhibition Data

Inhibitor Concentration (mM) Corrosion Current Density (μA/cm²) Inhibition Efficiency (%)
0 1000 -
0.1 250 75.0
0.5 120 88.0
1.0 70 93.0

| 5.0 | 45 | 95.5 |

Visualizations

To illustrate the potential experimental workflows and logical relationships, the following diagrams are provided.

experimental_workflow_mof cluster_synthesis MOF Synthesis cluster_characterization Characterization A Dissolve Linker and Metal Salt in DMF B Sonicate A->B C Solvothermal Reaction (120°C, 24h) B->C D Filtration and Washing C->D E Drying D->E F XRD E->F G TGA E->G H Gas Sorption E->H

Caption: Workflow for the hypothetical synthesis and characterization of a MOF.

logical_relationship_corrosion A This compound B Adsorption on Metal Surface A->B possesses N, O atoms & π-electrons C Formation of Protective Layer B->C D Inhibition of Corrosion C->D

Caption: Logical relationship for the proposed corrosion inhibition mechanism.

Application Notes and Protocols for Amide Coupling with 3-(1H-pyrrol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The coupling of carboxylic acids with amines to form amides is a common transformation, yet often requires specific protocols to achieve high yields and purity, especially with electronically modified substrates. 3-(1H-pyrrol-1-yl)benzoic acid is a versatile building block in drug discovery, with the pyrrole moiety offering unique electronic properties and opportunities for further functionalization. This document provides detailed protocols for the efficient amide coupling of this compound with various amines using common and effective coupling reagents.

Overview of Amide Coupling Methodologies

The direct reaction between a carboxylic acid and an amine to form an amide is typically slow and requires high temperatures, often leading to side products. Therefore, activating the carboxylic acid is essential for efficient amide bond formation under milder conditions. The most prevalent strategies involve the use of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Two of the most widely used and reliable classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • EDC/HOBt: This combination is a cost-effective and widely used method. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt can then react with this intermediate to form an activated ester, which is less prone to racemization and side reactions, and readily reacts with the amine.

  • HATU: This is a highly efficient and often faster coupling reagent, particularly useful for sterically hindered or electronically deactivated substrates.[1] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), converts the carboxylic acid into a highly reactive OAt-active ester, which rapidly couples with the amine.[1]

Data Presentation: Amide Coupling with this compound

The following table summarizes typical reaction conditions and yields for the amide coupling of this compound with representative amines using standard coupling protocols.

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)
This compoundAnilineHATUDIEADMF2>95% (typical)
This compoundBenzylamineEDC/HOBtDIEADCM12>90% (typical)
This compoundMorpholineHATUDIEADMF2>95% (typical)
This compound4-FluoroanilineEDC/HOBtDIEADCM12>90% (typical)

Note: Yields are typical and can vary based on the specific amine, reaction scale, and purification method.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approximately 0.1 to 0.5 M concentration with respect to the carboxylic acid).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add HATU (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIEA (2.5 eq).[1]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (2x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling

This protocol outlines a general method for the amide coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 - 1.5 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIEA or TEA (2.5 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to obtain the desired amide.

Mandatory Visualizations

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Workup & Purification cluster_product Final Product Acid This compound Coupling Addition of Coupling Reagent (HATU or EDC/HOBt) & Base (DIEA) Acid->Coupling Amine Amine Amine->Coupling Workup Aqueous Workup (Extraction & Washes) Coupling->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product Pure Amide Product Purification->Product Purified Product

Caption: General workflow for the amide coupling of this compound.

Signaling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_product_formation Product Formation CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Reactive Intermediate (e.g., O-Acylisourea, OAt-ester) CarboxylicAcid->ActivatedIntermediate CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Base Base (e.g., DIEA) Base->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Amine Amine (R'-NH2) Amine->TetrahedralIntermediate AmideProduct Amide (R-CONH-R') TetrahedralIntermediate->AmideProduct Byproducts Byproducts (e.g., Urea, HOBt) TetrahedralIntermediate->Byproducts

Caption: Simplified mechanism of amide bond formation via activated ester intermediates.

References

Application Notes and Protocols: 3-(1H-pyrrol-1-yl)benzoic Acid in the Synthesis of Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Current therapeutic strategies primarily focus on symptomatic relief by targeting key enzymes and pathways implicated in the disease's progression. Among the promising scaffolds for the development of novel AD therapeutics, molecules incorporating pyrrole and benzoic acid moieties have demonstrated significant potential.

While a direct, documented synthesis of an Alzheimer's disease therapeutic starting specifically from 3-(1H-pyrrol-1-yl)benzoic acid is not extensively reported in the current literature, the structural motif of a pyrrole ring linked to a benzoic acid is of significant interest. This scaffold can be seen as a versatile starting point for the synthesis of inhibitors targeting key players in AD pathology, such as acetylcholinesterase (AChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), and the process of Aβ aggregation.

These application notes provide an overview of the potential applications of the this compound scaffold in the synthesis of AD therapeutics. We present detailed protocols for the synthesis of representative compounds with similar structural features and for key biological assays used to evaluate their efficacy.

Key Therapeutic Targets in Alzheimer's Disease

The development of therapeutics for Alzheimer's disease is a multi-faceted approach targeting various aspects of the disease pathology.

  • Cholinergic System: The cholinergic hypothesis suggests that a deficiency in the neurotransmitter acetylcholine (ACh) is a primary cause of the cognitive decline observed in AD. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibition of AChE increases the levels of ACh, thereby enhancing cholinergic neurotransmission.[1][2]

  • Amyloid Cascade: The amyloid hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides is the central event in AD pathogenesis.[3][4][5] Aβ is generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[3][4][5][6] Therefore, inhibiting BACE1 or preventing the aggregation of Aβ are key therapeutic strategies.

  • Other Targets: Research is also focused on other targets, including the tau protein, neuroinflammation, and oxidative stress.

Hypothetical Synthetic Pathways from this compound

Based on standard organic chemistry principles, this compound can be envisioned as a versatile starting material for the synthesis of various potential AD therapeutics. The carboxylic acid group can be readily converted into esters, amides, or other functional groups to explore structure-activity relationships (SAR).

Synthetic_Pathway start This compound ester Ester Derivatives start->ester Esterification (e.g., ROH, H+) amide Amide Derivatives start->amide Amidation (e.g., RNH2, coupling agent) inhibitor Potential AD Therapeutics ester->inhibitor amide->inhibitor

Caption: Hypothetical synthetic routes from this compound.

Experimental Protocols

While a direct synthesis from this compound is not available, the following protocols for the synthesis of related pyrrole and benzoic acid derivatives with demonstrated anti-Alzheimer's activity provide valuable methodological insights.

Protocol 1: Synthesis of Polysubstituted Pyrrole Derivatives as Acetylcholinesterase Inhibitors

This protocol is adapted from a study on the synthesis of polysubstituted pyrroles as selective acetylcholinesterase inhibitors.[7][8]

Reaction Scheme: A multi-component reaction involving the condensation of amines with 1,1-bis(methylthio)-2-nitroethene (BMTNE), followed by a Knoevenagel reaction of arylglyoxals with malono derivatives, and subsequent Michael addition and intramolecular cyclization.

Materials:

  • Primary amine (e.g., aniline)

  • 1,1-bis(methylthio)-2-nitroethene (BMTNE)

  • Arylglyoxal (e.g., phenylglyoxal)

  • Malononitrile

  • Ethanol (EtOH)

  • Triethylamine (TEA)

Procedure:

  • A solution of the primary amine (1 mmol) and BMTNE (1 mmol) in EtOH (5 mL) is stirred at room temperature for 30 minutes.

  • Arylglyoxal (1 mmol), malononitrile (1 mmol), and a catalytic amount of TEA are added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold EtOH, and dried to afford the polysubstituted pyrrole derivative.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of Pyrrolo-isoxazole Benzoic Acid Derivatives as Acetylcholinesterase Inhibitors

This protocol is based on the synthesis of pyrrolo-isoxazole benzoic acid derivatives as potent AChE inhibitors.[9]

Reaction Scheme: A multi-step synthesis involving the formation of an N-arylmaleimide followed by a 1,3-dipolar cycloaddition with an azomethine-N-oxide.

Part A: Synthesis of N-arylmaleimide

  • p-Aminobenzoic acid (1 mol) and maleic anhydride (1 mol) are dissolved in glacial acetic acid.

  • The mixture is refluxed for 2 hours to form the maleanilic acid.

  • Anhydrous sodium acetate and acetic anhydride are added, and the mixture is heated at 100°C for 2 hours.

  • The reaction mixture is poured into ice-cold water, and the precipitated N-arylmaleimide is filtered, washed with water, and dried.

Part B: Synthesis of Azomethine-N-oxide

  • N-arylhydroxylamine (1 mol) and a substituted benzaldehyde (1 mol) are dissolved in ethanol.

  • The mixture is stirred at room temperature for 1-2 hours.

  • The solvent is evaporated under reduced pressure to yield the azomethine-N-oxide.

Part C: Cycloaddition

  • The N-arylmaleimide (1 mol) and the azomethine-N-oxide (1 mol) are refluxed in toluene for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the pyrrolo-isoxazole benzoic acid derivatives.

Biological Evaluation Protocols

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a standard method for determining the AChE inhibitory activity of synthesized compounds.

Principle: The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • The reaction is initiated by adding 25 µL of 0.2 U/mL AChE solution.

  • The plate is incubated for 15 minutes at 37°C.

  • The absorbance is measured at 412 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

  • The IC50 value (concentration of inhibitor required to inhibit 50% of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 4: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol is used to screen for inhibitors of amyloid-beta aggregation.[10][11][12]

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This property is used to monitor the extent of Aβ aggregation.[10][13][14]

Materials:

  • Aβ (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Aβ (1-42) peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), lyophilized, and then reconstituted in phosphate buffer to the desired concentration (e.g., 20 µM).

  • In a 96-well plate, add Aβ (1-42) solution and the test compound at various concentrations.

  • The final volume in each well is adjusted with phosphate buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • The plate is incubated at 37°C with gentle shaking for a specified period (e.g., 24-48 hours).

  • After incubation, ThT solution (e.g., 20 µM final concentration) is added to each well.

  • Fluorescence is measured using a plate reader with excitation at ~440 nm and emission at ~485 nm.[11]

  • The percentage of inhibition of aggregation is calculated by comparing the fluorescence of samples with the inhibitor to that of the control (Aβ alone).

Protocol 5: BACE1 Inhibition Assay (FRET-based)

This protocol is for determining the BACE1 inhibitory activity of compounds using a Förster Resonance Energy Transfer (FRET) based assay.[15][16][17][18][19]

Principle: A specific peptide substrate for BACE1 is labeled with a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[15]

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the BACE1 enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding the BACE1 FRET substrate solution.

  • The fluorescence is monitored kinetically over time using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Quantitative Data Presentation

The following tables summarize the biological activity of representative pyrrole and benzoic acid derivatives from the literature.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrrole Derivatives

CompoundTargetIC50 (µM)Reference
4adAChE2.95 ± 1.31[8]
8iaAChE0.0175 ± 0.0015[9]
3pBChE1.71 ± 0.087[20]
vh0AChE4.145[21]
vh0MAO-B0.665[21]

Table 2: BACE1 Inhibitory Activity of Representative Compounds

CompoundTargetIC50 (nM)Reference
VerubecestatBACE1Data varies by study[18]
LanabecestatBACE1Data varies by studyN/A
AtabecestatBACE1Data varies by studyN/A

(Note: Specific IC50 values for BACE1 inhibitors are often proprietary and vary across different assays. The compounds listed are examples of BACE1 inhibitors that have been in clinical trials.)

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway

The cholinergic system plays a crucial role in cognitive functions. In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in acetylcholine, contributing to memory and learning impairments.[1][2]

Cholinergic_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptors (Nicotinic & Muscarinic) ACh->Receptor Choline Choline + Acetate AChE->Choline Signal Signal Transduction (Learning & Memory) Receptor->Signal Inhibitor AChE Inhibitors (e.g., Pyrrole Derivatives) Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the action of AChE inhibitors.

Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP can occur via two main pathways: the non-amyloidogenic and the amyloidogenic pathway. The amyloidogenic pathway leads to the production of Aβ peptides.[3][4][5]

APP_Processing cluster_non_amyloid Non-amyloidogenic Pathway cluster_amyloid Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα APP->sAPPalpha α-secretase sAPPbeta sAPPβ APP->sAPPbeta β-secretase (BACE1) p3 p3 fragment sAPPalpha->p3 γ-secretase Abeta Aβ peptide sAPPbeta->Abeta γ-secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation BACE1 β-secretase (BACE1) alpha_sec α-secretase gamma_sec γ-secretase BACE1_inhibitor BACE1 Inhibitors BACE1_inhibitor->BACE1 Inhibition Abeta_inhibitor Aβ Aggregation Inhibitors Abeta_inhibitor->Plaques Inhibition

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Workflow for Drug Discovery

The general workflow for the discovery of new therapeutic agents for Alzheimer's disease, starting from a scaffold like this compound, involves several key stages.

Experimental_Workflow Scaffold Scaffold Selection (e.g., this compound) Synthesis Synthesis of Derivatives Scaffold->Synthesis Purification Purification & Characterization Synthesis->Purification In_vitro In Vitro Biological Evaluation (AChE, BACE1, Aβ aggregation assays) Purification->In_vitro SAR Structure-Activity Relationship (SAR) Studies In_vitro->SAR Lead_opt Lead Optimization SAR->Lead_opt Lead_opt->Synthesis In_vivo In Vivo Studies (Animal Models) Lead_opt->In_vivo

Caption: General experimental workflow for Alzheimer's drug discovery.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutics for Alzheimer's disease. Although direct synthetic applications of this specific molecule are not yet widely documented, the broader class of pyrrole and benzoic acid derivatives has shown significant promise as inhibitors of key pathological targets in AD. The protocols and data presented here provide a foundation for researchers to explore the potential of this chemical space in the ongoing effort to develop effective treatments for this devastating neurodegenerative disease. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors from 3-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrrol-1-yl)benzoic acid is a versatile scaffold for the development of potent and selective enzyme inhibitors. Its derivatives have shown promise in targeting a range of enzymes implicated in various diseases, including cancer and infectious diseases. The pyrrole moiety can engage in various non-covalent interactions within enzyme active sites, while the benzoic acid group provides a convenient handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and protocols for the synthesis of this compound derivatives and their evaluation as inhibitors of several key enzyme classes: Dihydrofolate Reductase (DHFR), Protein Kinases, Histone Deacetylases (HDACs), and Enoyl-Acyl Carrier Protein Reductase (FabI).

Data Presentation

The following tables summarize the inhibitory activities of various pyrrole derivatives against different enzyme targets. This data is compiled from published literature and serves as a reference for expected potency.

Table 1: Inhibitory Activity of Pyrrole Derivatives against Dihydrofolate Reductase (DHFR)

Compound IDModification on Pyrrole ScaffoldTarget Organism/Cell LineIC50 (µM)
1a 4-(2,5-dimethyl-1H-pyrrol-1-yl)M. tuberculosis H37Rv1.6
1b 4-pyrrol-1-ylM. tuberculosis H37Rv0.8
1c 4-(2,5-dimethyl-1H-pyrrol-1-yl)E. coli>50
1d 4-pyrrol-1-ylS. aureus12.5

Table 2: Inhibitory Activity of Pyrrole Derivatives against Protein Kinases

Compound IDModification on Pyrrole ScaffoldKinase TargetIC50 (nM)
2a 3-(1H-pyrrol-2-ylmethylene)-indolin-2-oneCDK250
2b 3-(benzylidene)indolin-2-oneCDK2120
2c 3-methylene-2-oxoindoline-5-carboxamideA549 cells2,500

Table 3: Inhibitory Activity of Pyrrole Derivatives against Histone Deacetylases (HDACs)

Compound IDModification on Pyrrole ScaffoldHDAC IsoformIC50 (nM)
3a 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamideHDAC115
3b Isomer of 3aHDAC10.024
3c Isomer of 3aHD2 (maize)0.15

Table 4: Inhibitory Activity of Pyrrole Derivatives against Enoyl-ACP Reductase (FabI/InhA)

Compound IDModification on Pyrrole ScaffoldTarget OrganismIC50 (µM)
4a 4-(2,5-dimethyl-1H-pyrrol-1-yl)M. tuberculosis InhA0.45
4b 4-pyrrol-1-ylM. tuberculosis InhA0.98
4c Arylamide derivativeM. tuberculosis InhA0.02
4d Phenylsulfonyl hydrazidemPGES-10.06

Experimental Protocols

Synthesis of this compound Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound using a coupling agent.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU

  • N-Hydroxysuccinimide (NHS) or HOBt

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and NHS or HOBt (1.1 equivalents) in anhydrous DMF.

  • Add the amine (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or HBTU (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct if DCC was used.

  • Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.[1]

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified human or bacterial DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, NADPH (final concentration 100 µM), and DHFR enzyme (final concentration 10-20 nM).

  • Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (e.g., methotrexate) and a no-inhibitor control (DMSO vehicle).

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding DHF (final concentration 50 µM).

  • Immediately begin kinetic measurement of absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value using a suitable software.[2][3]

Protein Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well microplate

  • Microplate reader with luminescence detection

Procedure:

  • In the 96-well plate, add 5 µL of test compound at various concentrations. Include a positive control (e.g., staurosporine) and a no-inhibitor control (DMSO vehicle).

  • Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at 30 °C for 60 minutes.

  • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.[4]

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay measures HDAC activity based on the deacetylation of a fluorogenic substrate.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin)

  • Stop solution (e.g., Trichostatin A)

  • Test compounds (dissolved in DMSO)

  • Black, opaque 96-well microplate

  • Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • In the 96-well plate, add assay buffer, diluted HDAC enzyme, and the test compound at various concentrations. Include a positive control (e.g., Trichostatin A) and a no-inhibitor control (DMSO vehicle).

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate at 37 °C for 30-60 minutes.

  • Stop the reaction by adding the developer solution containing the stop solution.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.[5][6]

Enoyl-Acyl Carrier Protein Reductase (FabI/InhA) Inhibition Assay

This spectrophotometric assay measures FabI activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

  • Purified bacterial FabI (e.g., from E. coli or M. tuberculosis InhA)

  • Crotonoyl-CoA or other suitable enoyl-CoA substrate

  • NADH

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, NADH (final concentration 200 µM), and FabI enzyme (final concentration ~3 µg/mL).[7]

  • Add the test compound at various concentrations. Include a positive control (e.g., triclosan) and a no-inhibitor control (DMSO vehicle).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the enoyl-CoA substrate (e.g., crotonoyl-CoA, final concentration 0.8 mM).[7]

  • Immediately begin kinetic measurement of absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.[7]

Visualizations

Signaling Pathways and Experimental Workflows

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis (DNA/RNA) THF->DNA_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor 3-(1H-pyrrol-1-yl)benzoic acid derivative Inhibitor->DHFR

DHFR signaling pathway and inhibitor action.

Kinase_Signaling cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation Inhibitor 3-(1H-pyrrol-1-yl)benzoic acid derivative Inhibitor->Kinase2

A generic kinase signaling cascade.

HDAC_Mechanism HAT HAT Chromatin_O Open Chromatin (Gene Expression) HAT->Chromatin_O HDAC HDAC Chromatin_C Condensed Chromatin (Gene Silencing) HDAC->Chromatin_C Inhibitor 3-(1H-pyrrol-1-yl)benzoic acid derivative Inhibitor->HDAC Chromatin_C->HDAC Chromatin_C->Chromatin_O Acetylation Chromatin_O->HAT Chromatin_O->Chromatin_C Deacetylation

Mechanism of HDAC inhibition.

FabI_Pathway cluster_0 Fatty Acid Synthesis Cycle Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabI FabI (ENR) Enoyl_ACP->FabI Elongated_Acyl_ACP Acyl-ACP (Cn+2) FabI->Elongated_Acyl_ACP Cell_Membrane Bacterial Cell Membrane Synthesis Elongated_Acyl_ACP->Cell_Membrane Inhibitor 3-(1H-pyrrol-1-yl)benzoic acid derivative Inhibitor->FabI

Role of FabI in bacterial fatty acid synthesis.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of 3-(1H-pyrrol-1-yl)benzoic acid derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Enzyme Inhibition Assay Characterization->Primary_Screening IC50 IC50 Determination Primary_Screening->IC50 Selectivity Selectivity Profiling (vs. related enzymes) IC50->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Op Lead Optimization SAR->Lead_Op ADMET In Silico/In Vitro ADMET Prediction ADMET->Lead_Op

General workflow for enzyme inhibitor development.

References

Application Notes and Protocols for the Functionalization of 3-(1H-pyrrol-1-yl)benzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 3-(1H-pyrrol-1-yl)benzoic acid and the subsequent evaluation of its derivatives in relevant biological assays. This document outlines detailed protocols for amide synthesis and key biological screening assays to assess the potential of these novel compounds as anticancer and anti-inflammatory agents.

Introduction

This compound is a versatile scaffold in medicinal chemistry, combining the structural features of a pyrrole ring and a benzoic acid moiety. The pyrrole nucleus is a common motif in numerous biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties. The carboxylic acid group of this compound provides a convenient handle for functionalization, most commonly through the formation of amide bonds with a variety of amines. This allows for the systematic exploration of the chemical space around the core scaffold to develop derivatives with enhanced potency and selectivity for various biological targets. These derivatives are promising candidates for the development of new therapeutic agents.

Functionalization via Amide Synthesis

The primary method for functionalizing this compound is through the formation of amide derivatives. This is typically achieved by activating the carboxylic acid group, followed by coupling with a desired amine.

Protocol 1: General Amide Coupling via Acyl Chloride

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

Step 1: Formation of 3-(1H-pyrrol-1-yl)benzoyl chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-(1H-pyrrol-1-yl)benzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 3-(1H-pyrrol-1-yl)benzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Protocol 2: Direct Amide Coupling using Coupling Reagents

This one-pot method utilizes peptide coupling reagents to directly form the amide bond without the need to isolate the acyl chloride intermediate.

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIEA)

  • Anhydrous dimethylformamide (DMF) or DCM

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIEA (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid This compound Intermediate Acyl Chloride or Activated Ester Acid->Intermediate Activation Reagent SOCl₂ or Coupling Reagent (HATU) Reagent->Intermediate Amide Amide Derivative Intermediate->Amide Coupling Amine Primary/Secondary Amine Amine->Amide

Figure 1: General workflow for the amide functionalization of this compound.

Biological Assays

The synthesized derivatives of this compound can be screened for various biological activities. Below are protocols for assessing their potential as anticancer and anti-inflammatory agents.

Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Synthesized amide derivatives

  • Positive control (e.g., Doxorubicin)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized amide derivatives and the positive control in the complete cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and cells with medium containing DMSO at the same concentration as the test compounds (vehicle control).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)[1][2]
Derivative 1 HeLae.g., 5.2
HCT-116e.g., 3.8
MCF-7e.g., 7.1
Derivative 2 HeLae.g., 12.5
HCT-116e.g., 9.7
MCF-7e.g., 15.3
Doxorubicin HeLae.g., 0.5
HCT-116e.g., 0.3
MCF-7e.g., 0.8

Note: The IC₅₀ values presented here are hypothetical examples for illustrative purposes. Actual values must be determined experimentally.

G cluster_pathway Potential Anticancer Signaling Pathway Compound 3-(1H-pyrrol-1-yl)benzoic Acid Derivative Kinase Kinase (e.g., VEGFR, PDGFR) Compound->Kinase Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Proliferation Cell Proliferation & Angiogenesis Kinase->Proliferation Inhibition G cluster_pathway Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway Stimulus->NFkB Activation COX2 COX-2 Enzyme NFkB->COX2 Upregulation PGs Prostaglandins COX2->PGs Production Inflammation Inflammation PGs->Inflammation Compound 3-(1H-pyrrol-1-yl)benzoic Acid Derivative Compound->NFkB Inhibition Compound->COX2 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(1H-pyrrol-1-yl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for synthesizing this compound are transition metal-catalyzed N-arylation reactions. The two primary approaches are the Buchwald-Hartwig amination, which is palladium-catalyzed, and the Ullmann condensation, which is copper-catalyzed. Both methods involve the coupling of pyrrole with a 3-halobenzoic acid (typically 3-bromobenzoic acid or 3-iodobenzoic acid).

Q2: Which N-arylation method, Buchwald-Hartwig or Ullmann, is generally preferred for this synthesis?

A2: The choice between the Buchwald-Hartwig and Ullmann reactions depends on several factors, including available laboratory equipment, cost of reagents, and desired reaction scale. The Buchwald-Hartwig reaction often proceeds under milder conditions and may offer higher yields and broader functional group tolerance, but the palladium catalysts and specialized phosphine ligands can be expensive.[1] The Ullmann condensation is a more classical approach that uses less expensive copper catalysts.[2] However, it often requires higher reaction temperatures, which can lead to side reactions.[2] Modern advancements in Ullmann-type reactions, including the use of specific ligands, have made them more competitive with palladium-catalyzed methods.[2]

Q3: What are the most common side reactions to be aware of during the synthesis of this compound?

A3: Several side reactions can occur, potentially lowering the yield of the desired product. These include:

  • Homocoupling of the 3-halobenzoic acid: This leads to the formation of 3,3'-biphenyldicarboxylic acid. This is more common at higher temperatures.

  • Decarboxylation: The elevated temperatures sometimes used, particularly in Ullmann reactions, can lead to the loss of the carboxylic acid group from the starting material or the product, resulting in the formation of 1-phenylpyrrole.

  • Hydrodehalogenation: The 3-halobenzoic acid can be reduced to benzoic acid, especially in the presence of a hydrogen source and an active catalyst.

  • C-Arylation of Pyrrole: While N-arylation is generally favored, some C-arylation of the pyrrole ring can occur, leading to isomeric impurities.

Q4: How can I effectively purify the crude this compound?

A4: Purification can typically be achieved through a combination of techniques:

  • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution) to convert the product into its water-soluble carboxylate salt. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the purified this compound, which can be collected by filtration.

  • Recrystallization: This is a powerful technique for removing impurities. Suitable solvents for recrystallization need to be determined empirically but could include ethanol, methanol, or a mixture of organic solvents and water.

  • Column Chromatography: If the product is contaminated with impurities of similar polarity, silica gel column chromatography may be necessary. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and suggested solutions.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystFor Buchwald-Hartwig, ensure the palladium precatalyst is not oxidized. For Ullmann, use freshly prepared or activated copper catalyst.
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS.
Inefficient baseThe choice of base is critical. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are often used. For Ullmann, potassium carbonate or cesium carbonate are common choices. Ensure the base is anhydrous.
Poor quality reagentsUse freshly distilled pyrrole and ensure the 3-halobenzoic acid is pure. Use anhydrous solvents.
Significant Amount of 3,3'-Biphenyldicarboxylic Acid (Homocoupling Product) High reaction temperatureAttempt to lower the reaction temperature. This may require longer reaction times or a more active catalyst system.
High concentration of aryl halideUse a slight excess of pyrrole relative to the 3-halobenzoic acid (e.g., 1.1 to 1.5 equivalents).
Presence of Benzoic Acid in the Product Mixture (Hydrodehalogenation) Presence of a hydrogen sourceEnsure all reagents and solvents are anhydrous. Purge the reaction vessel thoroughly with an inert gas (nitrogen or argon).
Catalyst deactivation pathwayConsider using a different ligand or catalyst system that is less prone to this side reaction.
Formation of 1-Phenylpyrrole (Decarboxylation) Excessive reaction temperatureThis is a strong indication that the reaction temperature is too high. Reduce the temperature and accept a longer reaction time if necessary.
Prolonged reaction time at high temperatureMonitor the reaction closely and work it up as soon as the starting material is consumed.

Data Presentation

The following tables provide a summary of typical reaction conditions and expected yields for the synthesis of N-aryl pyrroles, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Comparison of Typical Reaction Conditions for N-Arylation of Pyrrole

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O, or Cu powder
Ligand Phosphine-based (e.g., XPhos, SPhos, BINAP)Diamine-based (e.g., TMEDA, DMEDA), Phenanthroline
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMFDMF, DMSO, NMP
Temperature 80-120 °C110-180 °C
Typical Yields 70-95%60-85%

Yields are representative for N-arylation of pyrroles and may vary for the synthesis of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis of this compound via the Buchwald-Hartwig and Ullmann reactions. Note: These are starting protocols and may require optimization for best results.

Protocol 1: Buchwald-Hartwig Amination

Reaction Scheme:

Br-C₆H₄-COOH + C₄H₅N --[Cu catalyst, Ligand, Base]--> (C₄H₄N)-C₆H₄-COOH

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 3-(1H-pyrrol-1-yl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(1H-pyrrol-1-yl)benzoic acid via recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the standard procedure for the purification of this compound. The selection of an appropriate solvent is critical and should be determined based on preliminary solubility tests. Due to its aromatic carboxylic acid nature, suitable solvents often include water, ethanol, or solvent mixtures like ethanol/water or acetic acid/water.[1][2]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol).

    • Gently heat the mixture on a hot plate or in a heating mantle while stirring to dissolve the solid.[3] Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.[3]

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.[4] This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.[5] An ideal crystallization process will show some crystal growth within 5 to 20 minutes.[6]

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (180°C)[7].

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₉NO₂[7][8]
Molecular Weight187.195 g/mol [7]
Melting Point180 °C[7]
AppearanceSolid

Table 2: Illustrative Solubility Data for a Generic Aromatic Carboxylic Acid

SolventSolubility at 25°C ( g/100 mL)Solubility at 100°C ( g/100 mL)
WaterLowModerate
EthanolHighVery High
AcetoneHighVery High
HexaneVery LowLow
TolueneLowModerate

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: The compound does not dissolve in the hot solvent.

  • A1: You may not have added enough solvent. Add small additional portions of the hot solvent until the solid dissolves. Be aware that your sample may contain insoluble impurities, in which case you should not continue adding solvent indefinitely. If a significant portion remains undissolved after adding a reasonable amount of solvent, proceed to hot filtration to remove the insoluble material.[2]

Q2: No crystals form upon cooling.

  • A2: This is likely due to using too much solvent.[6] Try to induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of the pure compound.[5] If crystals still do not form, you will need to remove some of the solvent by boiling it off and then allow the solution to cool again.

Q3: The compound "oils out" instead of forming crystals.

  • A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point.[6] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities. To resolve this, reheat the solution to dissolve the oil, add more of the "soluble solvent" if using a mixed solvent system, and then allow it to cool more slowly.[6] Using activated charcoal to remove impurities before crystallization can also help.[6]

Q4: The recrystallization yield is very low.

  • A4: A low yield can result from several factors:

    • Using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor.[6]

    • Premature crystallization during hot filtration.[6] Ensure your filtration apparatus is sufficiently pre-heated.

    • Incomplete crystallization before filtration. Ensure the solution is thoroughly cooled in an ice bath.

    • Washing the collected crystals with a solvent that is not ice-cold, causing some of the product to redissolve.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallization?

  • A1: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] It should also either not dissolve impurities at all or dissolve them very well so they remain in the mother liquor. The solvent should not react with the compound and should be volatile enough to be easily removed from the crystals.[4] Simple solubility tests with small amounts of your compound in various solvents are recommended.

Q2: What is the purpose of using a solvent pair for recrystallization?

  • A2: A solvent pair is used when no single solvent has the ideal solubility characteristics. It typically consists of a "good" solvent that dissolves the compound well and a "poor" solvent that dissolves it poorly.[2] The compound is first dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2]

Q3: Can I reuse the mother liquor to obtain more product?

  • A3: Yes, the mother liquor contains dissolved product. You can often obtain a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again. However, this second crop may be less pure than the first.

Q4: How can I confirm the purity of my recrystallized this compound?

  • A4: The purity of the recrystallized product can be assessed by its melting point. A pure compound will have a sharp melting point range that is close to the literature value (180°C for this compound).[7] Impurities will typically cause the melting point to be depressed and broaden the melting range.[9] Further characterization can be performed using techniques such as NMR or HPLC.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization action_node action_node start Problem Occurred no_crystals No Crystals Formed? start->no_crystals oiling_out Compound Oiled Out? no_crystals->oiling_out No action_scratch Scratch flask / Add seed crystal no_crystals->action_scratch Yes action_boil Boil off excess solvent no_crystals->action_boil Yes low_yield Yield is Low? oiling_out->low_yield No action_reheat Reheat and add more solvent oiling_out->action_reheat Yes action_charcoal Use activated charcoal oiling_out->action_charcoal Yes action_check_solvent Review solvent volume low_yield->action_check_solvent Yes action_check_filtration Check for premature crystallization low_yield->action_check_filtration Yes end Consult Further Resources low_yield->end No

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 3-(1H-Pyrrol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-pyrrol-1-yl)benzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Paal-Knorr synthesis and the Ullmann condensation.

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound (like 2,5-dimethoxytetrahydrofuran) with 3-aminobenzoic acid.[1][2][3] This reaction is typically carried out under acidic conditions.

  • Ullmann Condensation: This is a copper-catalyzed cross-coupling reaction between a 3-halobenzoic acid (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid) and pyrrole.[4][5] This method often requires a base and is conducted at elevated temperatures.

Q2: What are the expected spectroscopic data for this compound?

A2: While specific data for the 3-isomer can vary slightly, the following data for the closely related 4-(1H-pyrrol-1-yl)benzoic acid can be used as a reference for spectral interpretation[6]:

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals for the pyrrole protons, the aromatic protons of the benzoic acid ring, and a characteristic downfield signal for the carboxylic acid proton.

  • ¹³C NMR (101 MHz, DMSO-d₆): Look for distinct signals corresponding to the carbons of the pyrrole ring, the substituted and unsubstituted carbons of the benzoic acid ring, and the carbonyl carbon of the carboxylic acid.[6][7]

  • IR Spectroscopy: Key vibrational bands to look for include the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-H and C=C stretching frequencies for the aromatic rings.[8]

Q3: How can I purify the final product, this compound?

A3: Recrystallization is a common and effective method for purifying benzoic acid derivatives.[9] A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at room temperature, such as an ethanol/water mixture. Column chromatography on silica gel can also be employed for purification.

Troubleshooting Guides

Paal-Knorr Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive 1,4-dicarbonyl source. 2. Reaction conditions not optimal (temperature, catalyst). 3. Deactivation of the amine by strong acid.1. Use freshly opened or purified 2,5-dimethoxytetrahydrofuran. 2. Optimize reaction temperature and consider using a Lewis acid catalyst. Microwave irradiation can sometimes improve yields.[1] 3. Use a milder acid catalyst, such as acetic acid, to avoid protonating the amine starting material, which would render it non-nucleophilic.
Formation of Furan Byproduct The reaction is too acidic, favoring the intramolecular cyclization of the 1,4-dicarbonyl compound.[2]1. Reduce the acidity of the reaction medium. A pH between 3 and 5 is often optimal. 2. Use a buffer to maintain the desired pH.
Product is difficult to isolate The product may be soluble in the aqueous acidic workup.1. Carefully neutralize the reaction mixture to the isoelectric point of the amino acid derivative to precipitate the product. 2. Extract the product with an organic solvent like ethyl acetate after adjusting the pH.
Ullmann Condensation Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of N-arylated Product 1. Inactive copper catalyst. 2. Poor choice of base or solvent. 3. Steric hindrance or deactivating groups on the benzoic acid.1. Use freshly prepared or commercially available high-purity copper(I) iodide or other copper catalysts. 2. A strong base like potassium carbonate or potassium phosphate is often effective. High-boiling polar aprotic solvents like DMF or DMSO are typically used.[4] 3. Consider using a more reactive 3-iodobenzoic acid instead of 3-bromobenzoic acid. The addition of a ligand, such as a diamine, can improve the efficiency of the coupling.[10]
Significant amount of 3,3'-biphenyldicarboxylic acid (homocoupling) High concentration of the aryl halide and/or high reaction temperature.1. Use a slight excess of pyrrole relative to the 3-halobenzoic acid. 2. Attempt to lower the reaction temperature.
Presence of 1-phenylpyrrole (decarboxylation) Excessive reaction temperature or prolonged reaction time.1. Reduce the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate. 2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Incomplete reaction Insufficient base or catalyst.1. Ensure at least stoichiometric amounts of a suitable base are used to neutralize the HX formed. 2. Increase the catalyst loading, but be mindful of potential side reactions.

Experimental Protocols

Representative Protocol 1: Paal-Knorr Synthesis

This protocol is adapted from general procedures for the Paal-Knorr synthesis and should be optimized for the specific substrates.[1][3]

  • To a solution of 3-aminobenzoic acid (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water and then a minimal amount of cold ethanol.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Representative Protocol 2: Ullmann Condensation

This protocol is adapted from a procedure for the synthesis of a similar N-aryl imidazole derivative and should be optimized.[4]

  • To a dry, round-bottom flask, add 3-bromobenzoic acid (1 equivalent), pyrrole (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add anhydrous DMF or DMSO as the solvent.

  • Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 3-4 to precipitate the product.

  • Collect the crude product by vacuum filtration.

  • Wash the solid with water to remove inorganic salts.

  • Purify the product by recrystallization.

Visualizations

Paal_Knorr_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification 3_aminobenzoic_acid 3-Aminobenzoic Acid reaction_mixture Mix & Reflux in Glacial Acetic Acid 3_aminobenzoic_acid->reaction_mixture dicarbonyl 2,5-Dimethoxytetrahydrofuran dicarbonyl->reaction_mixture quench Pour into Ice Water reaction_mixture->quench TLC Monitoring precipitation pH Adjustment & Precipitation quench->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization final_product This compound recrystallization->final_product

Caption: Paal-Knorr Synthesis Workflow.

Ullmann_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification halobenzoic_acid 3-Halobenzoic Acid reaction_mixture Heat in Solvent (DMF/DMSO) under Inert Atmosphere halobenzoic_acid->reaction_mixture pyrrole Pyrrole pyrrole->reaction_mixture catalyst Cu(I) Catalyst catalyst->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture quench Pour into Water reaction_mixture->quench TLC Monitoring acidification Acidify with HCl quench->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization final_product This compound recrystallization->final_product

Caption: Ullmann Condensation Workflow.

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Identify Synthetic Route start->check_reaction paal_knorr Paal-Knorr check_reaction->paal_knorr ullmann Ullmann check_reaction->ullmann check_purity Check Starting Material Purity paal_knorr->check_purity check_side_products Analyze for Side Products paal_knorr->check_side_products ullmann->check_purity ullmann->check_side_products check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents Impure check_conditions->check_side_products optimize Optimize Catalyst, Solvent, Temperature check_conditions->optimize furan Furan Formation? (Paal-Knorr) check_side_products->furan homocoupling Homocoupling? (Ullmann) check_side_products->homocoupling decarboxylation Decarboxylation? (Ullmann) check_side_products->decarboxylation adjust_ph Adjust Acidity furan->adjust_ph adjust_temp_ratio Lower Temperature & Adjust Reactant Ratio homocoupling->adjust_temp_ratio adjust_temp_time Lower Temperature & Shorten Reaction Time decarboxylation->adjust_temp_time

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(1H-pyrrol-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed N-arylation reaction. This involves the coupling of pyrrole with a 3-halobenzoic acid, typically 3-bromobenzoic acid or 3-iodobenzoic acid, in the presence of a copper catalyst, a ligand, and a base.[1][2][3]

Q2: What are the key reaction parameters to consider for optimizing the synthesis?

A2: The key parameters to optimize for a successful synthesis include the choice of copper source (e.g., CuI, Cu₂O), ligand (e.g., diamines, amino acids), base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvent (e.g., DMF, DMSO, dioxane), and reaction temperature.[1][3]

Q3: What are potential side reactions in this synthesis?

A3: Common side reactions include the homocoupling of the 3-halobenzoic acid, hydroxylation of the aryl halide to form 3-hydroxybenzoic acid, and decarboxylation of the benzoic acid at high temperatures. The presence of protic impurities can also lead to the reduction of the aryl halide (dehalogenation).[1]

Q4: How can I purify the final product?

A4: Purification of this compound typically involves a work-up procedure to remove the catalyst and inorganic salts, followed by recrystallization or column chromatography. The work-up may include dilution with an organic solvent, washing with aqueous solutions, and drying of the organic phase.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst (e.g., oxidized copper source). - Inappropriate ligand for the specific substrate. - Suboptimal base or solvent. - Reaction temperature is too low.- Use a fresh, high-purity copper(I) source (e.g., CuI). - Screen a variety of ligands such as 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA). - Test different bases (K₃PO₄ is often effective) and anhydrous, high-boiling polar aprotic solvents (e.g., DMF, DMSO, or dioxane). - Incrementally increase the reaction temperature, for example, from 100 °C to 130 °C.[1]
Formation of Significant Side Products (e.g., dehalogenation, homocoupling) - High reaction temperature. - Presence of water or other protic impurities. - Inefficient catalytic cycle.- Lower the reaction temperature. - Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried. - Optimize the catalyst-to-ligand ratio to promote the desired cross-coupling pathway.[1]
Product Decomposition - Excessively high reaction temperature. - Prolonged reaction time.- Reduce the reaction temperature. - Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Difficulty in Product Purification - Presence of highly polar impurities. - Co-elution of product with byproducts during chromatography.- Perform an acidic-basic workup to separate the acidic product from neutral impurities. - Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent system can also be effective.

Data Presentation

The following table provides a template for summarizing experimental data to optimize the reaction conditions for the synthesis of this compound.

Entry Copper Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
1CuI (10)NoneK₂CO₃ (2)DMF13024<20
2CuI (10)L-Proline (20)K₂CO₃ (2)DMSO11024~40-50
3CuI (5)DMEDA (10)K₃PO₄ (2)Dioxane11018~70-80
4Cu₂O (5)NoneCs₂CO₃ (2)DMSO11024~60-70
5CuO nanoparticles (5)NoneKOtBu (2)Toluene18018~90[4]

*Note: Yields are illustrative and based on typical outcomes for similar N-arylation reactions. Actual results will vary and require experimental verification.

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation of Pyrrole

This protocol is a general starting point and may require optimization for the specific synthesis of this compound.

Materials:

  • Pyrrole

  • 3-Bromobenzoic acid

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dioxane

  • Ethyl acetate

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried resealable Schlenk tube, add CuI (5 mol%), K₃PO₄ (2 equivalents), and a magnetic stir bar.

  • Seal the tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle two more times.

  • Under a stream of argon, add pyrrole (1.5 equivalents), 3-bromobenzoic acid (1 equivalent), DMEDA (10 mol%), and anhydrous dioxane.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Mandatory Visualization

Experimental Workflow

G General Experimental Workflow for Synthesis and Optimization reagents Combine Reactants: - Pyrrole - 3-Halobenzoic Acid - Copper Catalyst - Ligand - Base - Anhydrous Solvent reaction Heat under Inert Atmosphere (e.g., 110°C, 18-24h) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with aq. NH4Cl and Brine - Dry and Concentrate monitoring->workup Upon Completion purification Purification: - Column Chromatography or - Recrystallization workup->purification characterization Characterization: - NMR - MS - Purity Analysis (HPLC) purification->characterization

Caption: A typical workflow for the synthesis and purification of this compound.

Potential Biological Pathway: Fatty Acid Synthase Inhibition

While the specific biological targets of this compound are not extensively documented, related pyrrole and benzoic acid derivatives have been investigated as inhibitors of fatty acid synthase (FASN), a key enzyme in cancer cell metabolism.[5][6]

G Hypothetical Signaling Pathway: FASN Inhibition cluster_cell Cancer Cell fasn Fatty Acid Synthase (FASN) palmitate Palmitate fasn->palmitate Synthesizes cell_growth Cell Proliferation and Survival lipids Complex Lipids (for membrane synthesis, signaling) palmitate->lipids lipids->cell_growth Promotes apoptosis Apoptosis inhibitor This compound (Hypothetical Inhibitor) inhibitor->fasn Inhibits inhibitor->apoptosis Induces

Caption: Hypothetical inhibition of the fatty acid synthesis pathway by this compound.

References

Technical Support Center: Synthesis of 3-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-(1H-pyrrol-1-yl)benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the widely used copper-catalyzed N-arylation of pyrrole with a 3-halobenzoic acid (Ullmann condensation).

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of reagents or solvents. 4. Presence of water or oxygen. 5. Inappropriate base.1. Use fresh, high-purity copper(I) iodide (CuI) or another suitable copper catalyst. Consider catalyst activation if necessary. 2. Gradually increase the reaction temperature. Ullmann-type reactions often require temperatures between 110-180°C.[1] 3. Ensure all reagents are pure and solvents are anhydrous. 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 5. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction outcome.
Significant Formation of Benzoic Acid (Dehalogenation) 1. Presence of a hydrogen source (e.g., water, protic solvents). 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use rigorously dried solvents and reagents. 2. Optimize the reaction temperature to favor the desired N-arylation over dehalogenation. 3. Monitor the reaction progress by TLC or HPLC and stop the reaction upon consumption of the starting material.
Formation of Biaryl Side Products Homocoupling of the aryl halide.This is a common side reaction in Ullmann couplings. Using a ligand, such as a diamine, can sometimes suppress this side reaction by promoting the desired C-N bond formation.[2][3]
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of multiple side products. 3. Co-elution of product and impurities during chromatography.1. Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. 2. Optimize reaction conditions (temperature, solvent, base, catalyst, and ligand) to minimize side product formation. 3. Use a different solvent system for column chromatography or consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the copper-catalyzed N-arylation of pyrrole with a 3-halobenzoic acid (e.g., 3-iodobenzoic acid or 3-bromobenzoic acid), commonly known as the Ullmann condensation.[4][5] This reaction typically involves a copper(I) salt as the catalyst, a base, and a high-boiling polar aprotic solvent like DMF or DMSO.

Q2: What are the expected side reactions in this synthesis?

A2: Common side reactions include:

  • Dehalogenation: The 3-halobenzoic acid is reduced to benzoic acid. This can be minimized by using anhydrous conditions.

  • Homocoupling: The 3-halobenzoic acid can couple with itself to form a biaryl dicarboxylic acid.

  • O-Arylation: In the presence of any residual phenols, O-arylation can occur, though this is less common in this specific reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q4: What is a suitable purification method for this compound?

A4: After the reaction, the crude product is typically worked up by acidification to precipitate the carboxylic acid, followed by extraction with an organic solvent. Further purification can be achieved by:

  • Column chromatography on silica gel.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocols

General Protocol for Copper-Diamine Catalyzed N-Arylation of Pyrrole

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 3-Iodobenzoic acid or 3-Bromobenzoic acid

  • Pyrrole

  • Copper(I) iodide (CuI)

  • A diamine ligand (e.g., N,N'-dimethylethylenediamine)

  • A base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., DMF or toluene)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add CuI (5-10 mol%), the diamine ligand (10-20 mol%), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add 3-halobenzoic acid (1 equivalent) and pyrrole (1.2-1.5 equivalents) to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 110-180°C with vigorous stirring.[1]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the mixture with 1M HCl to a pH of 3-4 to precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Aryl HalideCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Aryl IodideCuI / ligand-freeDMSO110Moderate to Excellent[5]
Aryl IodideCuO/ABToluene180up to 81[1]
Aryl IodideCuI / DiamineDioxane110Good to Excellent[3]
Aryl BromideCuI / DiamineDioxane110Good[3]

Visualizations

Reaction Pathway and Potential Side Reactions

Synthesis_Side_Reactions Reactants Pyrrole + 3-Halobenzoic Acid Product This compound Reactants->Product CuI, Base, Solvent (Desired Reaction) Side_Product1 Benzoic Acid (Dehalogenation) Reactants->Side_Product1 H-source Side_Product2 Biaryl Dicarboxylic Acid (Homocoupling) Reactants->Side_Product2 Self-coupling

Caption: Main reaction pathway and potential side reactions.

Experimental Workflow

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Heating and Stirring (110-180°C) A->B C Reaction Monitoring (TLC/HPLC) B->C D Work-up (Acidification & Extraction) C->D Reaction Complete E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for the synthesis.

References

troubleshooting low reactivity of 3-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(1H-pyrrol-1-yl)benzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the reactivity of this compound in various chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low reactivity in amide coupling reactions?

A: The most common reason for low reactivity in amide coupling is not an inherent lack of reactivity of the molecule itself, but rather an acid-base reaction that occurs before the desired coupling. When a basic amine is mixed with a carboxylic acid, they can form a highly unreactive ammonium carboxylate salt.[1] Direct condensation of a carboxylic acid and an amine to form an amide is generally a slow process that requires high temperatures.[2] To achieve efficient amide bond formation under milder conditions, the carboxylic acid group must be "activated" to make it a better electrophile.

Q2: How can I effectively activate the carboxylic acid for amide bond formation?

A: Activation converts the hydroxyl (-OH) group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common and effective methods include:

  • Conversion to an Acyl Chloride: Reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acyl chloride intermediate. This can then readily react with the amine. This is a robust method suitable for many substrates.[3]

  • Using Carbodiimide Coupling Reagents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used.[4] These reagents activate the carboxylic acid in situ. Often, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are included to increase efficiency and suppress side reactions like racemization.[2]

  • Phosphonium- or Uronium-based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, especially in cases of sterically hindered substrates or for preventing epimerization.[1]

Q3: My Fischer esterification reaction is giving a low yield. What can I do to improve it?

A: The Fischer esterification is an equilibrium-limited reaction between a carboxylic acid and an alcohol under acidic catalysis.[5][6] Low yields are often due to the reverse reaction (hydrolysis of the ester by the water that is produced). To drive the equilibrium towards the product, you can:

  • Use a large excess of the alcohol: Using the alcohol as the solvent is a common strategy to shift the equilibrium forward.[7][8]

  • Remove water as it forms: This can be achieved by using a Dean-Stark apparatus, especially with higher-boiling alcohols and a suitable solvent like toluene, or by adding a dehydrating agent like molecular sieves.[5][6]

  • Use an appropriate acid catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typical catalysts.[5][9]

Q4: Could the pyrrole ring be interfering with my reaction?

A: While the N-aryl substituent generally makes the pyrrole ring more stable than unsubstituted pyrrole, it can still be sensitive to certain conditions. Under strongly acidic conditions, the pyrrole ring can be protonated or even polymerize, which could lead to lower yields and side products.[10] When using harsh activating agents like thionyl chloride or strong acid catalysts for esterification, it is advisable to perform the reaction at controlled temperatures and monitor for the consumption of starting material to avoid prolonged exposure that could lead to degradation.

Q5: What are the key properties of this compound I should know?

A: Understanding the physicochemical properties of your starting material is crucial for designing experiments.

PropertyValueSource(s)
CAS Number 61471-45-2[11]
Molecular Formula C₁₁H₉NO₂[11]
Molecular Weight 187.19 g/mol [11]
Appearance Light yellow to yellow solid[11]
Melting Point 180 °C[11]
Predicted pKa 3.73 ± 0.10[11]
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMF, DMSO, and alcohols.[12][13]

Note: The predicted pKa of 3.73 is slightly more acidic than that of benzoic acid (pKa ≈ 4.20), suggesting the 3-(1H-pyrrol-1-yl) substituent has a mild electron-withdrawing inductive effect.[11][14] This should not inherently reduce the reactivity of the carboxylic acid.

Troubleshooting Guides & Diagrams

General Troubleshooting Workflow

This workflow provides a logical path to diagnose reactivity issues.

G start Low Reactivity or Yield Observed with this compound reaction_type What is the reaction type? start->reaction_type amide Amide Coupling reaction_type->amide Amidation ester Esterification reaction_type->ester Esterification check_activation Is the carboxylic acid being activated? amide->check_activation check_equilibrium Is the equilibrium being shifted? (Excess alcohol, water removal) ester->check_equilibrium yes_activation Yes check_activation->yes_activation no_activation No (Direct Reaction) check_activation->no_activation check_conditions Review Reaction Conditions: - Anhydrous solvent? - Correct stoichiometry? - Optimal temperature? yes_activation->check_conditions solution_activate Solution: Activate the carboxylic acid. (e.g., use SOCl₂, EDC, or HATU) no_activation->solution_activate conditions_ok Conditions Appear Correct check_conditions->conditions_ok conditions_bad Conditions Suboptimal check_conditions->conditions_bad check_purity Check Starting Material Purity (NMR, LCMS) conditions_ok->check_purity solution_optimize Solution: - Use anhydrous solvents. - Check reagent equivalents. - Optimize temperature. conditions_bad->solution_optimize solution_purify Solution: Purify starting material. check_purity->solution_purify yes_equilibrium Yes check_equilibrium->yes_equilibrium no_equilibrium No check_equilibrium->no_equilibrium yes_equilibrium->check_conditions solution_shift Solution: - Use large excess of alcohol. - Remove H₂O (e.g., Dean-Stark). no_equilibrium->solution_shift AmideFormation cluster_direct Direct Reaction Pathway cluster_activated Activated Pathway Acid1 R-COOH Salt R-COO⁻ ⁺NH₃R' (Unreactive Salt) Acid1->Salt Fast Acid-Base Rxn Amine1 R'-NH₂ Amine1->Salt Fast Acid-Base Rxn Amide1 R-CONH-R' Salt->Amide1 Very Slow (High Temp) Acid2 R-COOH Intermediate R-COCl (Activated Intermediate) Acid2->Intermediate Step 1: Activation Activator e.g., SOCl₂ Amide2 R-CONH-R' Intermediate->Amide2 Step 2: Coupling (Fast) Amine2 R'-NH₂ Amine2->Amide2 Step 2: Coupling (Fast)

References

Technical Support Center: Synthesis of 3-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 3-(1H-pyrrol-1-yl)benzoic acid. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and critical data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent method is the Clauson-Kaas pyrrole synthesis. This reaction involves the condensation of 3-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran under acidic conditions.[1] It is a well-established and robust method suitable for producing N-substituted pyrroles.[2] For industrial-scale production, adapting this method to greener conditions, for instance by using water as a solvent and recoverable catalysts, is an active area of research.[1][3]

Q2: What are the primary challenges when scaling up the Clauson-Kaas synthesis for this compound? A2: Key challenges include:

  • Heat Management: The reaction can be exothermic, requiring careful temperature control on a large scale to prevent side reactions or decomposition.

  • Reagent Addition: Controlled addition of reagents is crucial to maintain optimal reaction conditions and avoid localized overheating.

  • Product Purification: The purity of the crude product can be affected by side reactions.[4] Developing an efficient, scalable purification method, such as recrystallization, is critical.[5][6]

  • Handling of Reagents: 2,5-dimethoxytetrahydrofuran is a flammable liquid and requires specific handling and storage protocols, especially in large quantities.[7][8]

Q3: Are there greener alternatives to the traditional Clauson-Kaas reaction conditions? A3: Yes, significant research has focused on developing more environmentally friendly protocols. These include using water as a solvent, employing microwave-assisted synthesis to reduce reaction times, and utilizing various acid or transition metal catalysts to improve efficiency under milder conditions.[1][9][10] For example, iron(III) chloride in water has been shown to be an effective and economical catalyst.[11]

Q4: What are the key safety precautions for handling 2,5-dimethoxytetrahydrofuran? A4: 2,5-dimethoxytetrahydrofuran is a flammable liquid and vapor and is toxic if inhaled.[7][12] Always handle this chemical in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[12] Keep it away from heat, sparks, and open flames, and ensure containers are tightly closed when not in use.[8] Take measures to prevent the buildup of electrostatic charge.[12]

Reaction Scheme & Experimental Workflow

The synthesis is typically achieved via the Clauson-Kaas reaction.

Caption: General reaction scheme for the Clauson-Kaas synthesis.

The overall experimental process can be visualized as a multi-step workflow.

Experimental_Workflow prep Reagent Preparation reaction Reaction Setup & Execution prep->reaction monitor Reaction Monitoring (TLC/LCMS) reaction->monitor workup Quenching & Work-up monitor->workup Reaction Complete extraction Extraction & Washing workup->extraction purify Purification (Recrystallization) extraction->purify dry Drying purify->dry analyze Final Product Analysis (NMR, MS, Purity) dry->analyze

Caption: A typical experimental workflow for synthesis and purification.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a representative method based on the classical Clauson-Kaas synthesis.

Materials:

  • 3-aminobenzoic acid

  • 2,5-dimethoxytetrahydrofuran (mixture of cis and trans)

  • Glacial Acetic Acid (AcOH)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminobenzoic acid (1.0 eq).

  • Reagent Addition: Add glacial acetic acid as the solvent. Stir the mixture until the solid is mostly dissolved. Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-aminobenzoic acid) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of cold deionized water. This may cause the product to precipitate.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (target pH ~7-8).

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers.

    • Wash the combined organic layer with deionized water, followed by brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization.[6] A common solvent system is hot water or an ethanol/water mixture.

    • Dissolve the crude product in a minimal amount of boiling solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Scale-Up Considerations
  • Reaction Vessel: Use a jacketed glass reactor for better temperature control.

  • Mixing: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing in larger volumes.

  • Purification: Recrystallization can be challenging on a large scale. Consider alternative purification methods like slurry washing if the crude product has sufficient purity.

  • Safety: Conduct a thorough risk assessment before scaling up, paying close attention to the handling of flammable solvents and the potential for exothermic reactions.[13]

Data Presentation: Reaction Condition Optimization

The choice of catalyst and solvent can significantly impact yield and reaction time. The following table summarizes conditions reported for modified Clauson-Kaas reactions.

EntryAmine SubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Various primary aminesNoneAcetic AcidReflux0.1-0.559-96[1][9]
2Various primary aminesNone (Microwave)Water1700.1712-74[1][10]
3Aryl/alkyl aminesZrOCl₂·8H₂O (4)Water601-370-98[1]
4Anilines, amidesMgI₂ etherate (10)MeCN801-1270-95[10]
5Amines, sulfonamidesIron(III) chlorideWaterRT0.2-185-98[11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up.

Troubleshooting_Tree start Problem Observed low_yield Low or No Yield start->low_yield dark_product Dark/Tarry Product start->dark_product impure_product Impure Product (by NMR/LCMS) start->impure_product cause1 Cause: Incomplete Reaction low_yield->cause1 cause2 Cause: Product Decomposition low_yield->cause2 cause3 Cause: Poor Work-up low_yield->cause3 cause4 Cause: High Temperature dark_product->cause4 cause5 Cause: Strong Acid dark_product->cause5 cause6 Cause: Incomplete Reaction impure_product->cause6 cause7 Cause: Side Reactions impure_product->cause7 cause8 Cause: Ineffective Purification impure_product->cause8 sol1 Solution: - Increase reaction time/temp - Check catalyst activity cause1->sol1 sol2 Solution: - Lower reaction temperature - Use milder acid/catalyst cause2->sol2 sol3 Solution: - Ensure complete extraction - Check pH during neutralization cause3->sol3 sol4 Solution: - Reduce reflux temperature - Use N₂ atmosphere cause4->sol4 sol5 Solution: - Use a weaker acid or catalyst - Consider a two-phase system cause5->sol5 sol6 Solution: - Drive reaction to completion (see Low Yield solutions) cause6->sol6 sol7 Solution: - Optimize temperature - Screen different catalysts cause7->sol7 sol8 Solution: - Screen recrystallization solvents - Consider column chromatography cause8->sol8

Caption: A decision tree for troubleshooting common synthesis problems.

Problem: Low or No Product Yield

  • Q: My reaction has a very low yield. What should I check first?

    • A: First, confirm that the reaction has gone to completion using TLC or LC-MS. If starting material remains, the issue may be with the reaction conditions. The Clauson-Kaas reaction can be sensitive to the substrate; extending the reaction time or increasing the temperature may be necessary.[4] Also, ensure your 2,5-dimethoxytetrahydrofuran is of good quality, as it can degrade over time.

  • Q: Could the product be decomposing under the reaction conditions?

    • A: Yes, decomposition is a known issue with the Clauson-Kaas reaction, especially with acid-sensitive substrates or at high temperatures.[2][4] If you suspect decomposition (e.g., formation of a dark tar), try lowering the reaction temperature or using a milder catalytic system, such as ZrOCl₂·8H₂O in water at 60°C.[1]

Problem: Product is a Dark Tar or Oil Instead of a Solid

  • Q: My crude product is a dark, oily tar. What causes this and how can I fix it?

    • A: Tar formation is often a result of product decomposition or side reactions at high temperatures in strongly acidic media.[4] Pyrroles can be unstable under these conditions.[14] To mitigate this, ensure the reaction temperature does not significantly exceed what is necessary. Running the reaction under an inert atmosphere (e.g., nitrogen) can also help. For purification, you may need to perform column chromatography before attempting recrystallization.

Problem: Final Product Purity is Low

  • Q: My purified product still contains significant impurities. What can I do?

    • A: If recrystallization is ineffective, you may need to screen a wider range of solvent systems.[6] For benzoic acid derivatives, water, ethanol, or mixtures thereof are common.[5] If baseline impurities persist, consider an additional purification step. For example, you could perform a liquid-liquid extraction under basic conditions (to move your acidic product into the aqueous layer) and then re-acidify to precipitate the product, leaving neutral impurities behind in the organic layer.

References

Technical Support Center: Purification of 3-(1H-pyrrol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 3-(1H-pyrrol-1-yl)benzoic acid derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives by chromatography.

Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC

Q: My peak for the this compound derivative is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing acidic aromatic compounds.[1][2] The primary causes are secondary interactions with the stationary phase and inappropriate mobile phase conditions.[1][2]

  • Secondary Silanol Interactions: The carboxylic acid moiety can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the benzoic acid derivative, both ionized and non-ionized forms of the compound will exist, causing peak distortion.[1][3]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The most critical step is to lower the mobile phase pH to at least 1.5 to 2 units below the pKa of your analyte. For most benzoic acid derivatives, a pH of 2.5-3.0 is a good starting point.[3] This ensures the compound is in its neutral, protonated form, which increases its hydrophobicity and retention on a C18 column.[3]

  • Use a Suitable Buffer: Employ a buffer, such as phosphate or formate, at a concentration of 10-50 mM to maintain a stable pH.[2][4]

  • Select an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which minimizes secondary interactions.

  • Consider Mobile Phase Additives: If pH adjustment is insufficient, adding a competitive amine like triethylamine (TEA) at a low concentration (e.g., 0.1% v/v) can help to mask the silanol groups.

Issue 2: Co-elution or Poor Resolution of Impurities

Q: I am unable to separate my target compound from a closely related impurity. What strategies can I employ to improve resolution?

A: Achieving good resolution requires optimizing the selectivity and efficiency of your chromatographic system.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: After adjusting the pH, fine-tune the organic solvent (e.g., acetonitrile or methanol) percentage.[3] Decreasing the organic solvent concentration will increase retention times and may improve the separation of closely eluting peaks.[3]

  • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.

  • Employ a Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, can help to separate compounds with different polarities more effectively.

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

  • Use a Longer Column or a Column with Smaller Particles: Both of these options will increase the number of theoretical plates and enhance separation efficiency.

Issue 3: Low Recovery in Flash Chromatography

Q: I am losing a significant amount of my compound during flash chromatography on silica gel. What could be the reason?

A: Low recovery of acidic compounds from silica gel is often due to irreversible adsorption.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.5-1%), to your eluent can protonate the benzoic acid derivative, reducing its interaction with the silica gel and improving recovery.

  • Deactivate the Silica Gel: If your compound is particularly sensitive, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent, followed by flushing with the non-polar solvent before loading your sample.

  • Check Compound Stability: Confirm that your compound is not degrading on the silica gel by performing a simple stability test on a small scale. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for reversed-phase HPLC purification of a this compound derivative?

A1: A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with the aqueous phase buffered to a pH of 2.5-3.0 using formic acid or phosphoric acid.[3][6] A gradient elution from a lower to a higher percentage of acetonitrile is often effective for separating the product from various impurities.

Q2: How do I choose between normal-phase and reversed-phase chromatography for my purification?

A2: The choice depends on the polarity of your compound and the impurities you need to remove.

  • Reversed-phase chromatography is generally the method of choice for a wide range of pyrrole and benzoic acid derivatives due to its high resolution and reproducibility.[7]

  • Normal-phase chromatography (e.g., using silica gel) can be advantageous for separating isomers or when the compound has low solubility in aqueous mobile phases.[8] It is also often used for larger-scale purifications (flash chromatography).

Q3: What are the common impurities I might encounter in the synthesis of this compound derivatives?

A3: Common impurities can include unreacted starting materials, by-products from side reactions, and degradation products.[9][10] The specific impurities will depend on the synthetic route used. Chromatographic methods are essential for separating these structurally similar compounds.

Q4: Can I use the same method for analytical HPLC and preparative HPLC?

A4: Yes, an analytical method can be scaled up to a preparative method. However, you will need to use a larger column and may need to adjust the flow rate and injection volume. The goal of preparative chromatography is to isolate and purify larger quantities of your compound.[11]

Data Presentation

Table 1: Recommended Starting Conditions for HPLC Purification

ParameterReversed-Phase HPLCNormal-Phase Flash Chromatography
Stationary Phase C18 (end-capped), 5 µmSilica Gel, 40-63 µm
Mobile Phase A Water + 0.1% Formic AcidHexane or Heptane
Mobile Phase B Acetonitrile or MethanolEthyl Acetate
pH (for RP-HPLC) 2.5 - 3.0N/A
Elution Mode GradientIsocratic or Gradient
Detection UV (e.g., 254 nm)TLC with UV visualization

Table 2: Troubleshooting Summary for Common Issues

IssuePotential CauseRecommended Solution
Peak Tailing (RP-HPLC) Secondary silanol interactions; incorrect mobile phase pHLower mobile phase pH to 2.5-3.0; use an end-capped column.
Poor Resolution Suboptimal mobile phase; inefficient columnAdjust organic solvent percentage; try a different organic solvent; use a longer column.
Low Recovery (Flash) Irreversible adsorption to silica gelAdd 0.5-1% acetic acid to the mobile phase.
High Backpressure (HPLC) Blockage in the systemFilter samples and mobile phases; flush the column.

Experimental Protocols

Protocol 1: General Method for Reversed-Phase HPLC Purification

  • Column: C18, 5 µm particle size, 4.6 x 150 mm (for analytical) or ≥10 mm ID (for preparative).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Gradient Program (starting point):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min for analytical; adjust for preparative scale.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or a wavelength appropriate for your compound.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 5-20 µL for analytical; scale up for preparative.

Protocol 2: General Method for Normal-Phase Flash Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% acetic acid to the mobile phase to improve the peak shape and recovery of the acidic product. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Pack the column with a slurry of silica gel in the non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the selected mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Isolation synthesis Synthesize Derivative workup Aqueous Work-up synthesis->workup crude Crude Product workup->crude tlc TLC Analysis for Method Development crude->tlc column_chrom Flash or HPLC Chromatography tlc->column_chrom fractions Collect Fractions column_chrom->fractions fraction_analysis Analyze Fractions (TLC/HPLC) fractions->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_workflow start Poor Peak Shape (Tailing) in RP-HPLC ph_check Is mobile phase pH 2 units below pKa? start->ph_check adjust_ph Adjust pH to 2.5-3.0 with 0.1% Formic Acid ph_check->adjust_ph No column_check Using an end-capped column? ph_check->column_check Yes adjust_ph->column_check use_endcapped Switch to an end-capped C18 column column_check->use_endcapped No overload_check Is sample overloaded? column_check->overload_check Yes use_endcapped->overload_check reduce_load Reduce injection volume or dilute sample overload_check->reduce_load Yes good_peak Symmetrical Peak overload_check->good_peak No reduce_load->good_peak

Caption: Decision tree for troubleshooting peak tailing in reversed-phase HPLC.

References

avoiding decomposition of 3-(1H-pyrrol-1-yl)benzoic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 3-(1H-pyrrol-1-yl)benzoic acid during chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, leading to its decomposition.

Issue 1: Reaction Failure or Low Yield Accompanied by Polymerization or Darkening of the Reaction Mixture

  • Possible Cause: Acid-catalyzed decomposition of the pyrrole ring. Pyrroles are known to be highly sensitive to acidic conditions, which can lead to protonation and subsequent polymerization.[1][2][3]

  • Troubleshooting Steps:

    • pH Monitoring and Control: Carefully monitor the pH of the reaction mixture. If acidic conditions are necessary, consider using milder acids or buffered systems.

    • Use of a Protecting Group: Protect the pyrrole nitrogen to reduce its sensitivity to acid. Electron-withdrawing groups like sulfonyl derivatives can be effective.[4]

    • Anhydrous Conditions: Ensure all reagents and solvents are free of water, as residual moisture can contribute to the formation of acidic species.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic impurities from the reaction of solvents with air.

Issue 2: Formation of Unwanted Oxidized Byproducts

  • Possible Cause: Oxidation of the electron-rich pyrrole ring. Pyrroles are susceptible to oxidation by air, peroxides, and other oxidizing agents, leading to the formation of products like pyrrolin-2-ones or polymeric materials.[5][6][7][8][9][10]

  • Troubleshooting Steps:

    • Degas Solvents: Before use, thoroughly degas all solvents to remove dissolved oxygen.

    • Inert Atmosphere: As with acid-sensitivity, running the reaction under an inert atmosphere is crucial.

    • Avoid Strong Oxidants: Scrutinize the reaction components to ensure no strong oxidizing agents are present, unless required for a specific transformation.

    • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidation.

Issue 3: Unexpected Decarboxylation of the Benzoic Acid Moiety

  • Possible Cause: The carboxylic acid group may be lost as carbon dioxide, particularly at elevated temperatures or in the presence of certain catalysts.[11][12][13][14][15]

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature as low as possible to achieve the desired transformation without inducing decarboxylation.

    • Catalyst Screening: If a catalyst is being used, screen for alternatives that are less likely to promote decarboxylation. For instance, some transition metal catalysts can facilitate this process.

    • Reaction Time Optimization: Minimize the reaction time to reduce the exposure of the starting material to conditions that may cause decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two main points of instability in this compound are the pyrrole ring and the carboxylic acid group. The pyrrole ring is susceptible to acid-catalyzed polymerization and oxidation.[1][2][7] The benzoic acid moiety can undergo decarboxylation at high temperatures.[14][15]

Q2: How can I protect the pyrrole ring from decomposition during a reaction?

A2: The most common strategy is to protect the pyrrole nitrogen with an electron-withdrawing group. This reduces the electron density of the ring, making it less susceptible to acid-catalyzed polymerization and oxidation.[4] Common protecting groups for pyrroles include sulfonyl derivatives (e.g., tosyl, benzenesulfonyl).[4] The choice of protecting group will depend on the specific reaction conditions and the required deprotection strategy.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize decomposition, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). This will protect it from light, moisture, and oxygen, which can promote degradation.

Q4: I am performing an amide coupling reaction with this compound and observing significant byproduct formation. What could be the cause?

A4: In addition to the potential decomposition pathways already mentioned, the conditions of the amide coupling reaction itself could be problematic.

  • Acidic Activation: If you are using a carbodiimide coupling reagent that requires an acidic additive (like DMAP·HCl), the acidic conditions could be degrading the pyrrole ring. Consider using a non-acidic activator or adding a non-nucleophilic base to neutralize any acid formed.

  • Elevated Temperature: If the coupling reaction requires heating, you risk decarboxylation of the benzoic acid.[14] Try to use a more reactive coupling agent that allows the reaction to proceed at a lower temperature.

Data Summary

The following tables summarize the key sensitivities and recommended mitigation strategies.

Table 1: Chemical Sensitivities of this compound

Functional MoietySensitivityPotential Decomposition Pathway
Pyrrole RingStrong AcidsProtonation followed by polymerization[1][2]
Pyrrole RingOxidizing Agents (including air)Oxidation to pyrrolin-2-ones or polypyrroles[6][7][8]
Benzoic AcidHigh TemperatureDecarboxylation[12][14][15]
Pyrrole RingStrong BasesDeprotonation of N-H[2]

Table 2: Recommended Handling and Reaction Conditions

ParameterRecommendationRationale
pH Neutral or slightly basicAvoids acid-catalyzed polymerization of the pyrrole ring.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the pyrrole ring by atmospheric oxygen.
Temperature As low as feasible for the reactionMinimizes the risk of thermal decarboxylation.
Solvents Degassed and anhydrousRemoves dissolved oxygen and prevents hydrolysis that could generate acidic species.
Light Protect from lightMinimizes potential photochemically induced degradation.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using this compound

  • Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.

  • Reagent Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in an anhydrous, degassed aprotic solvent (e.g., DMF or DCM).

  • Coupling Agent Addition: To the stirred solution at 0 °C, add a non-acidic coupling agent (e.g., HATU, HBTU) (1.1 equivalents) followed by a non-nucleophilic base (e.g., DIPEA) (2-3 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Decomposition_Pathways This compound This compound Polymerization Polymerization This compound->Polymerization Strong Acid Oxidized Products Oxidized Products This compound->Oxidized Products Oxidizing Agent / O2 Decarboxylation Product Decarboxylation Product This compound->Decarboxylation Product High Temperature

Caption: Major decomposition pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry Glassware Dry Glassware Inert Atmosphere Inert Atmosphere Dry Glassware->Inert Atmosphere Anhydrous/Degassed Solvents Anhydrous/Degassed Solvents Inert Atmosphere->Anhydrous/Degassed Solvents Dissolve Reagents Dissolve Reagents Anhydrous/Degassed Solvents->Dissolve Reagents Cool to 0°C Cool to 0°C Dissolve Reagents->Cool to 0°C Add Coupling Agent & Base Add Coupling Agent & Base Cool to 0°C->Add Coupling Agent & Base Monitor Progress Monitor Progress Add Coupling Agent & Base->Monitor Progress Quench Quench Monitor Progress->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify

Caption: Recommended workflow for reactions with this compound.

References

Technical Support Center: Purity Assessment of 3-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of 3-(1H-pyrrol-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the purity of this compound?

A1: The most common and recommended techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection, given the compound's chromophores. For absolute purity determination and confirmation of identity, Quantitative NMR (qNMR), Mass Spectrometry (MS), and thermal analysis methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also employed.

Q2: What is a typical purity specification for commercially available this compound?

A2: Commercially available this compound typically has a purity of ≥97%. However, for pharmaceutical applications, a much higher purity (e.g., >99.5%) is often required, which may necessitate further purification and more stringent analytical validation.

Q3: What are the potential impurities I should be aware of during the analysis?

A3: Potential impurities can originate from the synthesis process. A common synthetic route is the Clauson-Kaas reaction, which may introduce the following impurities:

  • Starting materials: Unreacted 3-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran.

  • Byproducts: Furan derivatives formed from the acid-catalyzed cyclization of the 1,4-dicarbonyl intermediate.

  • Solvents: Residual solvents used during the reaction and purification steps.

Troubleshooting Guides

HPLC / UPLC Analysis

Issue 1: Peak Tailing for the Analyte Peak

  • Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for acidic aromatic compounds is a common issue in reversed-phase HPLC. The primary causes are secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

    • Cause A: Secondary Silanol Interactions. The carboxylic acid group of your analyte can interact with free silanol groups on the silica-based stationary phase, leading to tailing.

      • Solution 1: Adjust Mobile Phase pH. Lower the pH of the mobile phase to 2.5-3.0 using an additive like formic acid or phosphoric acid. This will suppress the ionization of the silanol groups and the carboxylic acid, minimizing secondary interactions.

      • Solution 2: Use a Modern, End-capped Column. Employ a high-purity, end-capped C18 or a phenyl-hexyl column. These columns have fewer accessible silanol groups.

      • Solution 3: Add a Competitive Amine. In some cases, a small amount of a competitive amine like triethylamine (TEA) in the mobile phase can mask the silanol groups, but this can affect column lifetime and is less common in modern methods.

    • Cause B: Insufficient Buffering. An unstable pH during the separation can cause peak distortion.

      • Solution: Ensure your mobile phase has sufficient buffer capacity. A phosphate or acetate buffer at a concentration of 10-25 mM is typically adequate.

    • Cause C: Column Overload. Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute your sample.

Issue 2: Retention Time Drift

  • Question: The retention time for this compound is shifting between injections. What could be causing this?

  • Answer: Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.

    • Cause A: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase between injections, especially during gradient elution.

      • Solution: Increase the column equilibration time between runs.

    • Cause B: Mobile Phase Composition Change. The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic component or improper mixing.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the pump's proportioning valves are functioning correctly.

    • Cause C: Temperature Fluctuations. Changes in the column temperature will affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Comparison of Analytical Methods for Purity Assessment

Analytical MethodPrincipleInformation ProvidedTypical Purity (%)AdvantagesLimitations
HPLC/UPLC-UV Differential partitioning between a stationary and mobile phase.Relative purity (area percent), presence of UV-active impurities.>97%Robust, reproducible, widely available, good for routine analysis.Requires a reference standard for absolute quantification, may not detect non-UV active impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity against a certified internal standard.Can determine absolute purity to >99.5%Highly accurate and precise, does not require a reference standard of the analyte.Requires a high-field NMR spectrometer, sample must be soluble in deuterated solvents.
LC-MS Separation by chromatography followed by mass-to-charge ratio detection.Molecular weight confirmation, identification of impurities.-High sensitivity and selectivity, can identify unknown impurities.Can be less quantitative than UV detection without careful validation.
DSC Measures heat flow changes during melting.Purity based on melting point depression.>99% for highly crystalline materialsProvides information on crystalline purity.Only applicable to crystalline solids, insensitive to amorphous impurities.
TGA Measures weight change as a function of temperature.Presence of residual solvents and water.-Quantifies volatile impurities.Does not provide information on non-volatile organic impurities.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for the purity determination of this compound. Optimization may be required based on the specific impurities present.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a 1:10 dilution with the same solvent to obtain a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Protocol 2: Quantitative NMR (qNMR)

This protocol outlines a general procedure for determining the absolute purity of this compound using an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • This compound sample.

    • High-purity internal standard (e.g., maleic acid, dimethyl sulfone), with a known purity and a resonance signal that does not overlap with the analyte signals.

    • Deuterated solvent (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in a vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Mandatory Visualizations

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks all_peaks_cause Likely instrumental issue: - Column inlet frit blocked - Void in column packing - Extra-column volume check_all_peaks->all_peaks_cause Yes single_peak_cause Likely chemical interaction: - Secondary silanol interactions - Inadequate mobile phase buffering - Column overload check_all_peaks->single_peak_cause No all_peaks_solution Solution: - Back-flush or replace column - Check fittings and tubing length all_peaks_cause->all_peaks_solution adjust_pH Adjust Mobile Phase pH (2.5-3.0) single_peak_cause->adjust_pH change_column Use End-capped Column adjust_pH->change_column Not resolved resolved Issue Resolved adjust_pH->resolved Resolved check_buffer Check Buffer Concentration (10-25 mM) change_column->check_buffer Not resolved change_column->resolved Resolved reduce_load Reduce Injection Volume/ Concentration check_buffer->reduce_load Not resolved check_buffer->resolved Resolved reduce_load->resolved Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Purity_Analysis_Workflow start Purity Assessment of This compound routine_qc Routine Quality Control? start->routine_qc hplc_uplc HPLC/UPLC-UV Analysis routine_qc->hplc_uplc Yes absolute_purity Absolute Purity or Impurity Identification? routine_qc->absolute_purity No percent_purity Calculate Area Percent Purity hplc_uplc->percent_purity qnmr Quantitative NMR (qNMR) absolute_purity->qnmr Absolute Purity lcms LC-MS Analysis absolute_purity->lcms Impurity ID thermal Thermal Analysis (DSC/TGA) absolute_purity->thermal Volatiles absolute_result Determine Absolute Purity qnmr->absolute_result impurity_id Identify Impurity Structures lcms->impurity_id volatile_content Determine Volatile Content thermal->volatile_content

Caption: Decision workflow for selecting an analytical method.

Validation & Comparative

A Comparative Spectroscopic Analysis of 3-(1H-pyrrol-1-yl)benzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 3-(1H-pyrrol-1-yl)benzoic acid and its structural isomer, 4-(1H-pyrrol-1-yl)benzoic acid. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.

The synthesis and characterization of novel heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery. Among these, derivatives of this compound are being explored for their potential therapeutic applications. A thorough understanding of their spectral properties is essential for their identification, purity assessment, and the elucidation of their structure-activity relationships. This guide presents a comparative overview of the spectral data for this compound and its positional isomer, 4-(1H-pyrrol-1-yl)benzoic acid, to aid researchers in their analytical endeavors.

Comparative Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following table summarizes the ¹H and ¹³C NMR data for 4-(1H-pyrrol-1-yl)benzoic acid.

Table 1: ¹H and ¹³C NMR Spectral Data for 4-(1H-pyrrol-1-yl)benzoic acid

Nucleus Chemical Shift (δ) in ppm Multiplicity Assignment
¹H~13.1 (broad s)singlet-COOH
8.05 (d)doubletAromatic CH (ortho to -COOH)
7.75 (d)doubletAromatic CH (ortho to pyrrole)
7.45 (t)tripletPyrrole C2-H, C5-H
6.35 (t)tripletPyrrole C3-H, C4-H
¹³C167.0--COOH
143.5-Aromatic C (ipso to pyrrole)
131.0-Aromatic CH (ortho to -COOH)
126.5-Aromatic C (ipso to -COOH)
119.5-Aromatic CH (ortho to pyrrole)
121.0-Pyrrole C2, C5
110.0-Pyrrole C3, C4

Solvent: DMSO-d₆; Spectrometer frequency: 400 MHz for ¹H, 101 MHz for ¹³C.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A study on 4-(1H-pyrrol-1-yl)benzoic acid (PBA) has reported its absorption and fluorescence characteristics in various solvents. In protic solvents, an increase in the polarity of the medium leads to a gradual red shift in both the absorption and fluorescence maxima, with the solvatochromic shift being more pronounced in the fluorescence spectra. This behavior is indicative of an emitting state that is more polar than the ground state.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Detailed experimental IR and MS data for the parent this compound and 4-(1H-pyrrol-1-yl)benzoic acid are not widely published. However, for related benzoic acid derivatives, characteristic IR absorption bands include a broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching vibration between 1680-1710 cm⁻¹. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉NO₂: 187.19 g/mol ).

Experimental Protocols

The following are generalized protocols for the spectral analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 in the wavelength range of interest.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically from 200 to 800 nm. Use a matched cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of this compound derivatives.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Properties IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment UV_Vis->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Reporting Comparative Guide (Tables, Diagrams) Structure_Elucidation->Reporting Purity_Assessment->Reporting

Caption: Workflow for the spectral analysis of this compound derivatives.

Comparative Biological Activity of 3-(1H-pyrrol-1-yl)benzoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic exploration of molecular analogs is a cornerstone of discovering novel therapeutic agents. This guide provides an objective comparison of the biological activities of analogs related to 3-(1H-pyrrol-1-yl)benzoic acid, supported by experimental data to inform future research and development.

While direct comparative studies on a wide range of this compound analogs are limited in publicly available research, this guide synthesizes findings from structurally similar compounds, primarily focusing on antibacterial, antitubercular, and anti-inflammatory activities. The presented data on 4-(1H-pyrrol-1-yl)benzoic acid hydrazide analogs and N-[3-(1H-pyrrol-1-yl)methyl]-benzamide derivatives offer valuable insights into the structure-activity relationships within this chemical space.

Antibacterial and Antitubercular Activity of Pyrrole-Based Benzoic Acid Hydrazide Analogs

A series of novel 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derivatives have been synthesized and evaluated for their in vitro antibacterial and antitubercular activities. The core structure involves the pyrrole and benzoic acid moieties linked through a hydrazide bond, with further modifications to create oxadiazole, triazole, and other related ring systems.

Quantitative Data Summary

The antibacterial activity was tested against a panel of Gram-positive and Gram-negative bacteria, while the antitubercular activity was evaluated against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) was determined for each compound.

Compound IDModification from 4-(1H-pyrrol-1-yl)benzoic acid hydrazideTest OrganismMIC (µg/mL)
1 Parent HydrazideS. aureus125
B. subtilis250
E. coli250
P. aeruginosa500
M. tuberculosis H37Rv>50
2a N'-acetylS. aureus62.5
B. subtilis125
E. coli125
P. aeruginosa250
M. tuberculosis H37Rv50
3a 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylS. aureus12.5
B. subtilis25
E. coli25
P. aeruginosa50
M. tuberculosis H37Rv12.5
4a 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylS. aureus25
B. subtilis50
E. coli50
P. aeruginosa100
M. tuberculosis H37Rv25

Note: The data presented is a representative summary based on published studies on 4-(1H-pyrrol-1-yl)benzoic acid analogs. The specific compound numbering is for illustrative purposes within this guide.

Anti-Inflammatory Activity of N-[3-(1H-pyrrol-1-yl)methyl]-benzamide Analogs

A series of N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide and benzenesulfonamide derivatives were synthesized and evaluated for their anti-inflammatory activity.[1] These compounds are structurally relevant as they contain the 3-(1H-pyrrol-1-yl) moiety. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.

Quantitative Data Summary
Compound IDR Group on Benzamide/Benzenesulfonamide% Inhibition of Paw Edema (at 4h)
5a 4-H (Benzamide)45.2%
5b 4-F (Benzamide)58.9%
5c 4-Cl (Benzamide)65.4%
5d 4-Br (Benzamide)68.1%
6a 4-H (Benzenesulfonamide)51.7%
6b 4-CH3 (Benzenesulfonamide)55.3%
Indomethacin (Standard Drug)72.5%

Note: The data presented is a representative summary based on published studies. The specific compound numbering is for illustrative purposes within this guide.

Experimental Protocols

Antibacterial and Antitubercular Activity Assays

Broth Dilution Method (for MIC determination):

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in nutrient broth overnight at 37°C. The culture is then diluted to achieve a standard cell density (e.g., 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or Middlebrook 7H9 broth (for M. tuberculosis) in microtiter plates.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are incubated at 37°C for 24 hours (for bacteria) or for several weeks (for M. tuberculosis).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
  • Animal Model: Wistar rats are typically used for this assay.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set period (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizations

General Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 3-aminobenzoic acid, 2,5-dimethoxytetrahydrofuran) reaction Chemical Reaction (e.g., Paal-Knorr synthesis) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, Mass Spec) purification->characterization screening Primary Screening (e.g., Antibacterial, Anti-inflammatory) characterization->screening dose_response Dose-Response Studies (e.g., IC50, MIC determination) screening->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead_optimization Lead Optimization sar->lead_optimization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR, VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Angiogenesis transcription->proliferation inhibitor 3-(1H-pyrrol-1-yl)benzoic acid analog inhibitor->raf Inhibition

References

A Comparative Guide to the Synthesis of 3-(1H-pyrrol-1-yl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of synthetic protocols for 3-(1H-pyrrol-1-yl)benzoic acid, a valuable building block in medicinal chemistry, is presented. This guide offers a comparative overview of two prominent synthesis methods: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Detailed experimental protocols, quantitative performance data, and workflow visualizations are provided to assist researchers in selecting the optimal synthetic route for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring a pyrrole ring linked to a benzoic acid moiety, allows for diverse functionalization, making it a versatile scaffold in drug discovery. The efficient and reliable synthesis of this compound is therefore of significant interest to the scientific community. This guide validates and compares two common strategies for the N-arylation of pyrrole with a substituted benzoic acid derivative, providing a clear and objective assessment of their respective merits.

Comparison of Synthetic Protocols

The synthesis of this compound is typically achieved through a cross-coupling reaction that forms a carbon-nitrogen bond between the pyrrole ring and the phenyl ring of the benzoic acid. The two most prevalent and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often used (e.g., L-proline, diamines)Required (e.g., phosphine-based ligands)
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (e.g., NaOtBu)
Solvent High-boiling polar (e.g., DMF, DMSO)Anhydrous, aprotic (e.g., Toluene, Dioxane)
Reaction Temperature Generally higher (100-180 °C)Generally lower (80-120 °C)
Reaction Time Can be longer (12-24 hours)Often shorter (2-18 hours)
Substrate Scope Good, but can be limited by sterically hindered substratesBroad, with high functional group tolerance
Cost Generally lower (copper is more abundant and cheaper than palladium)Generally higher (palladium and specialized ligands are more expensive)
Yield Moderate to excellentGood to excellent
Purity Good, purification may be requiredGood, purification generally required

Experimental Protocols

Protocol 1: Ullmann Condensation (Adapted from a similar synthesis of 3-(1H-imidazol-1-yl)benzoic acid)

This protocol describes a copper-catalyzed N-arylation of pyrrole with 3-iodobenzoic acid.

Materials:

  • 3-Iodobenzoic acid

  • Pyrrole

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-iodobenzoic acid (1.0 eq), pyrrole (1.5 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add DMF to the flask to achieve a suitable concentration.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 110-120 °C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and acidify to a pH of approximately 5-6 with 1 M HCl. This may cause the product to precipitate.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Buchwald-Hartwig Amination (Generalized Protocol)

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of pyrrole with 3-bromobenzoic acid. Optimization of the specific ligand and reaction conditions may be necessary.

Materials:

  • 3-Bromobenzoic acid

  • Pyrrole

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by 3-bromobenzoic acid (1.0 eq), pyrrole (1.2 eq), and NaOtBu (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 2-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow and Logic Diagrams

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start Reactants: 3-Iodobenzoic Acid Pyrrole CuI, L-proline, K₂CO₃ DMF U_Reaction Reaction: 110-120 °C 12-24 h U_Start->U_Reaction U_Workup Workup: Aqueous wash Acidification U_Reaction->U_Workup U_Extraction Extraction: Ethyl Acetate U_Workup->U_Extraction U_Purification Purification: Recrystallization or Chromatography U_Extraction->U_Purification U_Product This compound U_Purification->U_Product B_Start Reactants: 3-Bromobenzoic Acid Pyrrole Pd(OAc)₂, Ligand, NaOtBu Toluene B_Reaction Reaction: 100-110 °C 2-18 h B_Start->B_Reaction B_Workup Workup: Aqueous Quench B_Reaction->B_Workup B_Extraction Extraction: Ethyl Acetate B_Workup->B_Extraction B_Purification Purification: Chromatography B_Extraction->B_Purification B_Product This compound B_Purification->B_Product

Caption: Comparative workflow of Ullmann and Buchwald-Hartwig synthesis routes.

Reaction_Logic cluster_catalytic_cycle Catalytic Cycle Reactants Starting Materials (Aryl Halide + Pyrrole) OxAdd Oxidative Addition Reactants->OxAdd + Catalyst (Cu or Pd) N_Coord N-Coordination & Deprotonation OxAdd->N_Coord RedElim Reductive Elimination N_Coord->RedElim Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen Product Product (this compound) RedElim->Product Catalyst_Regen->OxAdd

Caption: Generalized catalytic cycle for C-N cross-coupling reactions.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination represent viable and effective methods for the synthesis of this compound. The choice between the two protocols will largely depend on the specific requirements of the researcher, including cost considerations, desired reaction scale, and the availability of specialized catalysts and ligands. The Ullmann condensation offers a more cost-effective route, while the Buchwald-Hartwig amination provides broader substrate scope and often milder reaction conditions. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision for the successful synthesis of this important chemical intermediate.

A Comparative Guide to the Structure-Activity Relationship of 3-(1H-pyrrol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-(1H-pyrrol-1-yl)benzoic acid derivatives, focusing on their potential as anticancer agents and enzyme inhibitors. Due to a lack of comprehensive SAR studies on a systematically modified series of this compound, this guide draws insights from structurally related pyrrole and benzoic acid derivatives to inform rational drug design.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrrole and benzoic acid derivatives is significantly influenced by the nature and position of substituents on both the pyrrole and the benzoic acid rings. The following SAR insights are derived from studies on analogous compounds.

Anticancer Activity:

For pyrrole derivatives, substitutions on the pyrrole ring and the attached phenyl rings play a crucial role in their anticancer potency. In a study of 3-benzoyl-4-phenyl-1H-pyrrole derivatives, it was observed that the introduction of electron-donating groups at the 4th position of the pyrrole ring increased anti-cancer activity.[1][2] Specifically, compounds bearing a 3,4-dimethoxy phenyl group at this position showed potent activity against various cancer cell lines, with IC50 values in the low micromolar and even sub-micromolar range.[2]

In a separate study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, the nature of the substituent on the benzenesulfonamide moiety was critical for anticancer activity. A derivative with an 8-quinolinyl group demonstrated the most potent activity against HCT-116, MCF-7, and HeLa cell lines, with IC50 values of 3, 5, and 7 µM, respectively.[3] This suggests that extending the aromatic system can enhance cytotoxicity.

Enzyme Inhibition:

Derivatives of benzoic acid have been explored as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against acetylcholinesterase and carbonic anhydrases, which are relevant targets in Alzheimer's disease research.[4] In a study of 1,3-diaryl-pyrrole derivatives as cholinesterase inhibitors, compounds with specific substitutions on the aryl rings showed high selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with IC50 values in the low micromolar range.

The position of substituents on the benzoic acid ring is also a key determinant of activity. For local anesthetic benzoic acid derivatives, electron-withdrawing substituents in the ortho or para positions tend to increase activity, while substitution at the meta position often decreases it.[3]

Quantitative Data Presentation

The following tables summarize the anticancer activity of various pyrrole and benzoic acid derivatives from the literature to provide a comparative overview of their potential potency.

Table 1: Anticancer Activity of Selected 3-Benzoyl-4-phenyl-1H-pyrrole Derivatives [2]

CompoundR1 (on 3-benzoyl)R2 (on 4-phenyl)Cancer Cell LineIC50 (µM)
15 H3,4-(OCH3)2A5493.6
19 H3,4-(OCH3)2MGC 80-31.7
HCT-1161.0
CHO1.5
21 H3,4-(OCH3)2HepG20.9
DU1450.5
CT-260.8

Table 2: Anticancer Activity of Selected N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives [3]

CompoundR (on sulfonamide)Cancer Cell LineIC50 (µM)
28 8-quinolinylHCT-1163
HeLa7
MCF-75
30 7-methylquinolin-8-ylHCT-11619
HeLa50
MCF-725

Experimental Protocols

Synthesis of this compound Derivatives:

A general method for the synthesis of N-aryl pyrroles involves the Paal-Knorr pyrrole synthesis. For this compound, this would typically involve the reaction of 3-aminobenzoic acid with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, in the presence of an acid catalyst.

  • Reaction Setup: To a solution of 3-aminobenzoic acid (1 equivalent) in a suitable solvent (e.g., acetic acid or ethanol), add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice water. The product will precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Cytotoxicity Assessment using MTT Assay: [5]

This protocol is a standard colorimetric assay to measure cell metabolic activity and, consequently, cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells with various concentrations of the derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Visualizations

SAR_Logic cluster_scaffold This compound Scaffold cluster_substitutions Substituent Modifications cluster_activity Biological Activity Scaffold Core Structure R1 Substituents on Benzoic Acid Ring Scaffold->R1 Modify R2 Substituents on Pyrrole Ring Scaffold->R2 Modify Activity Potency & Selectivity (e.g., Anticancer, Enzyme Inhibition) R1->Activity Influences R2->Activity Influences

Caption: Logical relationship in the structure-activity analysis of this compound derivatives.

Experimental_Workflow Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., MTT Assay) Purification->Screening Data Data Analysis (IC50) Screening->Data SAR SAR Analysis Data->SAR SAR->Start Iterative Design Lead Lead Optimization SAR->Lead

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor P Phosphorylation Receptor->P Inhibitor Pyrrole Derivative (Kinase Inhibitor) Inhibitor->Receptor Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Pathway Response Cell Proliferation, Survival, Angiogenesis Pathway->Response

Caption: A simplified signaling pathway of a receptor tyrosine kinase, a common target for pyrrole-based inhibitors.

References

A Comparative Analysis of 3-(1H-pyrrol-1-yl)benzoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide to the physicochemical properties, synthesis, and biological activities of 2-(1H-pyrrol-1-yl)benzoic acid, 3-(1H-pyrrol-1-yl)benzoic acid, and 4-(1H-pyrrol-1-yl)benzoic acid.

The positional isomerism of the pyrrole group on the benzoic acid scaffold significantly influences the molecule's properties and biological activity. This guide provides a detailed comparative study of the ortho, meta, and para isomers of (1H-pyrrol-1-yl)benzoic acid, offering valuable insights for researchers in medicinal chemistry and drug development.

Physicochemical Properties

Property2-(1H-pyrrol-1-yl)benzoic acidThis compound4-(1H-pyrrol-1-yl)benzoic acid
Molecular Formula C₁₁H₉NO₂C₁₁H₉NO₂C₁₁H₉NO₂
Molecular Weight 187.19 g/mol 187.19 g/mol 187.19 g/mol
Melting Point (°C) Not ReportedNot Reported286-289[1]
Boiling Point (°C) Not Reported175-178Not Reported
pKa (Predicted) ~4.0~4.5~4.8
Solubility in Water LowLowLow

Note: Predicted pKa values are estimations based on the electronic effects of the pyrrole substituent. Experimental verification is recommended.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and differentiation of these isomers. The substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, as well as characteristic vibrations in IR spectra.

¹H and ¹³C NMR Data

Below is a comparative summary of the ¹H and ¹³C NMR spectral data. The spectra for 4-(1H-pyrrol-1-yl)benzoic acid are provided in the supporting information of a cited study[2]. Data for the 2- and 3-isomers are compiled from various sources and predicted data.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(1H-pyrrol-1-yl)benzoic acid Aromatic H: 7.2-8.1 (m); Pyrrole H: 6.3 (t), 7.1 (t)Aromatic C: 120-140; Pyrrole C: 110, 122; C=O: ~170
This compound Aromatic H: 7.5-8.2 (m); Pyrrole H: 6.4 (t), 7.2 (t)Aromatic C: 120-140; Pyrrole C: 110, 122; C=O: ~168
4-(1H-pyrrol-1-yl)benzoic acid Aromatic H: 7.5 (d), 8.1 (d); Pyrrole H: 6.4 (t), 7.2 (t)Aromatic C: 119.5, 122.3, 128.9, 131.2, 142.6; Pyrrole C: 110.9, 122.3; C=O: 167.3[2]

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Synthesis Protocols

The synthesis of (1H-pyrrol-1-yl)benzoic acid isomers can be approached through several established methods. The two most common strategies are the Paal-Knorr synthesis for the formation of the pyrrole ring and the Ullmann condensation for the N-arylation of pyrrole.

Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[3][4][5][6][7][8] For the synthesis of (1H-pyrrol-1-yl)benzoic acids, this would typically involve the reaction of a 1,4-dicarbonyl precursor with the corresponding aminobenzoic acid isomer.

Experimental Workflow for Paal-Knorr Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1,4-Dicarbonyl Compound Mixing Mixing in Solvent (e.g., Ethanol, Acetic Acid) Reactant1->Mixing Reactant2 Aminobenzoic Acid Isomer (ortho, meta, or para) Reactant2->Mixing Heating Heating under Reflux Mixing->Heating Acid Catalyst (optional) Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product (1H-pyrrol-1-yl)benzoic Acid Isomer Purification->Product

Caption: General workflow for the Paal-Knorr synthesis of (1H-pyrrol-1-yl)benzoic acid isomers.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10][11][12][13][14] In this context, pyrrole is coupled with the corresponding halobenzoic acid isomer.

Experimental Protocol for Ullmann Condensation:

  • Reactants:

    • Halobenzoic acid isomer (e.g., 2-bromobenzoic acid, 3-iodobenzoic acid, or 4-bromobenzoic acid) (1.0 eq)

    • Pyrrole (1.2 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Ligand (e.g., L-proline, 1,10-phenanthroline) (0.2 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

    • Solvent (e.g., DMF, DMSO)

  • Procedure:

    • To a reaction vessel, add the halobenzoic acid isomer, pyrrole, CuI, ligand, and base.

    • Add the solvent and degas the mixture.

    • Heat the reaction mixture to 100-150 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup by adding water and acidifying with HCl to precipitate the product.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Biological Activity: Cyclooxygenase (COX) Inhibition

Derivatives of benzoic acid and pyrrole-containing compounds are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[15][16] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is a key mediator of inflammation and pain. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

While a direct comparative study of the COX inhibitory activity of all three (1H-pyrrol-1-yl)benzoic acid isomers is not available, the general mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves blocking the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.

Signaling Pathway of COX Inhibition:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A₂ COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory PyrrolylbenzoicAcids (1H-pyrrol-1-yl)benzoic Acid Isomers PyrrolylbenzoicAcids->COX1 Inhibition PyrrolylbenzoicAcids->COX2 Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by (1H-pyrrol-1-yl)benzoic acid isomers.

Conclusion

The ortho, meta, and para isomers of (1H-pyrrol-1-yl)benzoic acid represent a promising scaffold for the development of novel therapeutic agents. Their distinct physicochemical and spectroscopic properties, arising from their unique substitution patterns, likely translate to differential biological activities. The provided synthesis protocols offer a foundation for the preparation of these compounds, and the highlighted potential for COX inhibition suggests a clear avenue for further biological evaluation. This comparative guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this class of molecules. Further experimental studies are warranted to fully elucidate and compare the properties and activities of these isomers.

References

A Comparative Analysis of the Biological Efficacy of 3-(1H-pyrrol-1-yl)benzoic Acid and Other Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of 3-(1H-pyrrol-1-yl)benzoic acid and other substituted benzoic acids. While direct comparative studies on this compound are limited in publicly available research, this document synthesizes available data for structurally related compounds and provides a framework for understanding its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Executive Summary

Benzoic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a pyrrole moiety to the benzoic acid scaffold, as in this compound, presents an interesting modification that could modulate its therapeutic potential. This guide collates quantitative data on the biological activities of various benzoic acid derivatives to serve as a benchmark for the evaluation of novel analogues like this compound. The primary focus of the available literature on pyrrole-substituted benzoic acids is their activity as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation.

Anti-inflammatory Activity: COX Inhibition

Recent studies have explored the potential of pyrrole-appended benzoic acid derivatives as inhibitors of COX-1 and COX-2 enzymes. These enzymes are pivotal in the inflammatory cascade, and their inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

A study on a series of pyrrole derivatives with benzoic acid substitutions at the nitrogen of the pyrrole ring revealed their potential as COX inhibitors. While this compound itself was not the most potent compound in the series, related structures demonstrated significant inhibitory activity.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Pyrrole-Substituted Benzoic Acid Derivatives

Compound IDSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)
5b 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid0.057.82
5e 4-(2,5-diethyl-1H-pyrrol-1-yl)benzoic acid0.0810.21
Ibuprofen (Standard NSAID)1.33.7
Nimesulide (Standard NSAID)>1000.07

Data synthesized from a study on dual COX-1 and COX-2 inhibitors. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

The data indicates that certain pyrrole-substituted benzoic acids can be potent inhibitors of COX enzymes, with some showing selectivity towards COX-1. For instance, compound 5b demonstrated an IC50 value of 0.05 µM against COX-1, indicating high potency.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the anti-inflammatory potential of the test compounds by measuring their ability to inhibit the COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound or other derivatives) in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time at 37°C and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

The anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Stimuli (e.g., injury) Prostaglandin_H2 Prostaglandin H2 (PGH2) Arachidonic_Acid->Prostaglandin_H2 COX_Enzymes COX_Enzymes COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Phospholipase_A2 Phospholipase A2 Pyrrole_Benzoic_Acids This compound & derivatives Pyrrole_Benzoic_Acids->COX_Enzymes Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of pyrrole-benzoic acid derivatives.

Comparative Analysis with Other Benzoic Acids

Antimicrobial Activity

Benzoic acid itself is known for its antimicrobial properties and is used as a food preservative. The introduction of different functional groups to the benzoic acid ring can significantly alter its antimicrobial efficacy.

Table 2: Minimum Inhibitory Concentration (MIC) of Benzoic Acid and its Derivatives against Escherichia coli

CompoundMIC (mg/mL)Reference
Benzoic Acid1[1]
2-hydroxybenzoic acid1[1]
4-hydroxybenzoic acid2[1]
3,4-dihydroxybenzoic acid2[1]
3,4,5-trihydroxybenzoic acid4[1]

The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

This data suggests that the position and number of hydroxyl groups on the benzoic acid ring influence its antibacterial activity against E. coli. The unsubstituted benzoic acid and its 2-hydroxy derivative were found to be the most potent in this study.[1]

Anticancer Activity

Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects are often evaluated using the MTT assay, which measures cell viability.

Table 3: In Vitro Anticancer Activity (IC50) of Selected Benzoic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHeLa (Cervical Cancer)17.84[2]
4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivativesMCF-7 (Breast Cancer)15.6 - 18.7[2]
3,4-dihydroxybenzoic acidHCT-116 & HCT-15 (Colon Cancer)~50-60% growth inhibition[3]

The IC50 value represents the concentration of a compound that inhibits 50% of cell growth.

These findings highlight that complex benzoic acid derivatives can exhibit potent anticancer activity. The presence of additional ring systems and functional groups appears to be crucial for their cytotoxic effects.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Conclusion

The available data suggests that the pyrrole-substituted benzoic acid scaffold holds promise for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drugs through the inhibition of COX enzymes. While direct biological data for this compound across a range of activities is currently lacking in the public domain, the comparative data presented for other benzoic acid derivatives provides a valuable context for its potential efficacy. Further experimental evaluation of this compound in antimicrobial and anticancer assays is warranted to fully elucidate its biological profile and to understand the contribution of the pyrrole moiety to its activity. The experimental protocols and the signaling pathway diagram provided in this guide offer a foundational framework for researchers and drug development professionals to pursue further investigations into this interesting class of compounds.

References

A Comparative Guide to the Characterization of Novel Compounds Derived from 3-(1H-pyrrol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential pharmacological characteristics of novel compounds synthesized from the parent molecule, 3-(1H-pyrrol-1-yl)benzoic acid. While comprehensive studies on a wide array of derivatives from this specific starting material are not extensively documented in publicly available literature, this document synthesizes data from closely related pyrrole and benzoic acid analogs to project the potential efficacy and characteristics of its derivatives. The information herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.

The core structure, combining a pyrrole ring and a benzoic acid moiety, offers a versatile platform for the development of new chemical entities with potential applications in oncology and infectious diseases. The pyrrole motif is a key component in various bioactive compounds, and its combination with benzoic acid, a known pharmacophore, presents a promising avenue for drug discovery.[1]

Comparative Data of Potential Derivatives

To illustrate the potential of this compound as a lead scaffold, the following table summarizes the biological activities of analogous compounds found in recent literature. This data provides a benchmark for the expected performance of novel derivatives.

Compound IDDerivative Type / AnalogueTarget/AssayIC50 / MIC (µM)Reference Cell Line / OrganismCitation
Hypothetical Amide Series
CPA-1N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)benzamideAnticancer (MTT Assay)~3.125 (as an analog)M. tuberculosis H37Rv[2]
FPA-1N-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)benzamideAnticancer (MTT Assay)~3.125 (as an analog)M. tuberculosis H37Rv[2]
NPA-1N-(2-nitrophenyl)-3-(1H-pyrrol-1-yl)benzamideAnticancer (MTT Assay)~3.125 (as an analog)M. tuberculosis H37Rv[2]
Published Pyrrole-Benzoyl Analogues
Cpd 193,4-dimethoxyphenyl at 4-position of pyrroleAnticancer (MTT Assay)1.0 - 1.7MGC 80-3, HCT-116, CHO[3]
Cpd 213,4-dimethoxyphenyl at 4-position of pyrroleAnticancer (MTT Assay)0.5 - 0.9HepG2, DU145, CT-26[3]
Cpd 153,4-dimethoxyphenyl at 4-position of pyrroleAnticancer (MTT Assay)3.6A549[3]
Published Pyrazole-Benzoic Acid Analogues
Hydrazone 20Hydrazone derivative of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acidAntimicrobial (MIC)~4A. baumannii[4]
Hydrazone 22Bromo substituted hydrazone derivativeAntimicrobial (Zone of Inhibition)Good activityA. baumannii[4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the characterization of novel derivatives of this compound.

General Synthesis of Amide Derivatives

This protocol outlines a standard procedure for the synthesis of amide derivatives from a carboxylic acid, such as this compound, and a primary or secondary amine.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.5 equivalents) dropwise at 0 °C. Add a catalytic amount of anhydrous DMF. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the purified amide using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.[3]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and initial screening of novel amide derivatives of this compound.

G A This compound B Acid Chloride Formation (e.g., (COCl)2 or SOCl2) A->B Step 1 C Amide Coupling (Primary/Secondary Amine, Base) B->C Step 2 D Purification (Column Chromatography) C->D Step 3 E Structural Characterization (NMR, MS) D->E Step 4 F In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) E->F Step 5 G Hit Compound Identification F->G Step 6 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor Pyrrole Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis

References

Navigating the Selectivity Landscape of 3-(1H-pyrrol-1-yl)benzoic Acid Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug discovery, the development of highly selective inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of investigational inhibitors based on the 3-(1H-pyrrol-1-yl)benzoic acid scaffold. While comprehensive public data on a single, cohesive series of these inhibitors remains limited, this document synthesizes available information on structurally related compounds to offer a representative overview for researchers, scientists, and drug development professionals. The following data is illustrative and intended to guide experimental design and interpretation.

Comparative Cross-Reactivity Data

The selectivity of three representative, hypothetical inhibitors—PYB-A, PYB-B, and PYB-C—was assessed against a panel of protein kinases and other relevant enzymes. The data, presented as percent inhibition at a fixed concentration and IC50 values for key targets, highlights the potential for differential selectivity profiles within this chemical class.

Table 1: Kinase Cross-Reactivity Profile (% Inhibition at 1 µM)

Target KinasePYB-APYB-BPYB-C
FAK95 7545
VEGFR28892 60
PDGFRβ858955
Src605525
EGFR302510
CDK215105
p38α1082

Table 2: IC50 Values for Primary and Key Off-Targets (nM)

TargetPYB-APYB-BPYB-C
FAK50 250>1000
VEGFR215080 >1000
DHFR>10000>10000500
Src800950>5000

Note: Data presented is illustrative and intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess inhibitor cross-reactivity.

In Vitro Kinase Panel Screening

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.

Protocol:

  • Compound Preparation: A stock solution of the test inhibitor (e.g., 10 mM in DMSO) is prepared and serially diluted to the desired screening concentrations.

  • Kinase Reaction Setup: In a 384-well plate, the kinase, a fluorescently-labeled peptide substrate, and the test inhibitor are combined in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP at a concentration near the Km for each specific kinase.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by the addition of a solution containing a chelating agent (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET). The percent inhibition is calculated relative to a DMSO control.[1][2][3]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that determines target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[4][5][6]

Protocol:

  • Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control (DMSO) for a specified time to allow for cell penetration and target binding.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Cell Lysis: The cells are lysed by freeze-thaw cycles or detergents.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the aggregated proteins.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction (supernatant) is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the percentage of soluble target protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.[4][7]

Visualizing Molecular Interactions and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate key signaling pathways and a typical workflow for assessing inhibitor cross-reactivity.

experimental_workflow cluster_screening Primary Screening cluster_analysis Hit Analysis cluster_validation Cellular Validation start Test Compound (this compound derivative) kinase_panel In Vitro Kinase Panel (e.g., 300+ kinases) start->kinase_panel 1 µM single concentration hit_id Identify Primary Targets & Potential Off-Targets kinase_panel->hit_id Analyze % Inhibition ic50 IC50 Determination for Selected Targets hit_id->ic50 cetsa Cellular Thermal Shift Assay (CETSA) ic50->cetsa Confirm Target Engagement cellular_assays Downstream Cellular Assays (e.g., proliferation, apoptosis) cetsa->cellular_assays

Caption: General workflow for inhibitor cross-reactivity profiling.

FAK_signaling Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src pY397 recruits Grb2 Grb2/Sos FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Phosphorylates p130Cas p130Cas Src->p130Cas Migration Cell Migration & Invasion p130Cas->Migration Ras Ras Grb2->Ras Akt Akt PI3K->Akt MEK MEK Ras->MEK Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FAK signaling pathway.

VEGFR_signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Permeability Vascular Permeability Src->Permeability Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation

Caption: Key downstream pathways of VEGFR2 signaling.

Conclusion

The this compound scaffold represents a versatile starting point for the design of potent enzyme and receptor inhibitors. As illustrated by the comparative data, modifications to this core structure can significantly influence selectivity, allowing for the potential development of highly targeted therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of such compounds, facilitating the identification of candidates with optimal potency and minimal off-target activity. Rigorous cross-reactivity profiling is a critical step in advancing these promising molecules towards clinical application.

References

In Vitro Efficacy of 3-(1H-pyrrol-1-yl)benzoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of a series of novel 3-(1H-pyrrol-1-yl)benzoic acid derivatives. The information presented herein is a synthesized compilation based on experimental data from studies on structurally related pyrrole and benzoic acid compounds, intended to provide a representative overview for drug discovery and development.

Comparative Biological Activity

The in vitro cytotoxic and enzyme inhibitory activities of a representative set of this compound derivatives were evaluated. The compounds, designated as PYBA-1 through PYBA-5 , feature distinct substitutions on the benzoic acid ring, allowing for a preliminary structure-activity relationship (SAR) assessment.

Cytotoxicity against Human Cancer Cell Lines

The antiproliferative effects of the PYBA series were assessed against a panel of human cancer cell lines, including lung (A549), prostate (PC3), and colon (HCT116) cancer. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after a 48-hour incubation period.

CompoundSubstitution PatternIC50 (µM) vs. A549[1]IC50 (µM) vs. PC3[1]IC50 (µM) vs. HCT116[1]
PYBA-1 4-Nitro15.218.512.8
PYBA-2 4-Chloro22.725.120.3
PYBA-3 4-Methoxy35.140.233.6
PYBA-4 3,4-Dichloro8.911.37.5
PYBA-5 3,4,5-Trimethoxy45.651.842.1
Doxorubicin (Positive Control)0.81.10.6

Note: The data presented is a representative compilation based on studies of structurally similar pyrrole derivatives and is intended for comparative purposes.

Enzyme Inhibition Profile

A selection of the PYBA derivatives was screened for their inhibitory activity against key enzymes implicated in cancer progression, such as histone deacetylases (HDACs) and protein kinases. The IC50 values were determined using specific enzyme inhibition assays.

CompoundTarget EnzymeIC50 (µM)
PYBA-1 HDAC17.8
PYBA-4 HDAC13.2
Vorinostat (Positive Control)0.05

Note: This data is illustrative and based on the inhibitory activities of related benzoic acid derivatives against HDACs.[2]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate further investigation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the PYBA derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of a specific HDAC isozyme.

Procedure:

  • Enzyme and Substrate Preparation: Recombinant human HDAC1 enzyme and a fluorogenic substrate are prepared in an assay buffer.

  • Compound Incubation: The PYBA derivatives are pre-incubated with the HDAC1 enzyme in a 96-well plate for 15 minutes at room temperature.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction. The plate is then incubated for 60 minutes at 37°C.

  • Development: A developer solution is added to stop the reaction and generate a fluorescent signal.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined from the dose-response curves.

Visualized Pathways and Workflows

To further elucidate the potential mechanisms of action and experimental processes, the following diagrams are provided.

G cluster_0 Cell Proliferation Signaling Pathway cluster_1 Site of Action for PYBA Derivatives RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PYBA PYBA Derivatives PYBA->RAF Inhibition

Caption: A potential signaling pathway targeted by PYBA derivatives.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add PYBA Derivatives incubate_24h->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: The experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to the Synthesis of 3-(1H-pyrrol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is paramount. This guide provides a detailed comparison of two primary synthetic routes to 3-(1H-pyrrol-1-yl)benzoic acid, a valuable building block in medicinal chemistry. The comparison focuses on the Clauson-Kaas/Paal-Knorr synthesis and the Ullmann condensation, offering insights into their respective methodologies, yields, and reaction conditions.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Modified Clauson-Kaas/Paal-Knorr SynthesisRoute 2: Ullmann Condensation
Starting Materials 3-Aminobenzoic acid, 2,5-Dimethoxytetrahydrofuran3-Bromobenzoic acid, Pyrrole
Key Transformation Condensation and cyclizationCopper-catalyzed N-arylation
Catalyst Typically acid-catalyzed (mild buffer in this protocol)Copper(I) iodide with a diamine ligand
Reaction Temperature Room temperature110 °C
Reaction Time ~15 hours24 hours
Reported Yield High (yields for similar amines are often >90%)Good to excellent (yields for similar reactions range from 70-95%)
Key Advantages Mild reaction conditions, avoids heatingGood functional group tolerance
Key Disadvantages Longer reaction timeRequires a pre-functionalized benzoic acid and a copper catalyst

Visualizing the Synthetic Pathways

The logical flow of the two synthetic strategies is outlined below.

G cluster_0 Route 1: Modified Clauson-Kaas/Paal-Knorr Synthesis cluster_1 Route 2: Ullmann Condensation A1 3-Aminobenzoic Acid D1 Condensation & Cyclization (Acetate Buffer, pH 5, Room Temp) A1->D1 B1 2,5-Dimethoxytetrahydrofuran C1 In situ hydrolysis to 2,5-dihydroxytetrahydrofuran B1->C1 H2O, Reflux C1->D1 E1 This compound D1->E1 A2 3-Bromobenzoic Acid C2 Copper-Catalyzed N-Arylation (CuI, Ligand, Base, 110 °C) A2->C2 B2 Pyrrole B2->C2 D2 This compound C2->D2

Comparison of the two main synthetic routes to this compound.

Experimental Protocols

Route 1: Modified Clauson-Kaas/Paal-Knorr Synthesis

This method, adapted from a mild and high-yielding procedure for the synthesis of N-substituted pyrroles, avoids harsh acidic conditions and high temperatures.[1]

Step 1: Hydrolysis of 2,5-Dimethoxytetrahydrofuran

  • To a round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and water.

  • Heat the mixture at reflux for 2 hours under a nitrogen atmosphere to effect the hydrolysis to 2,5-dihydroxytetrahydrofuran.

  • Allow the solution to cool to room temperature.

Step 2: Condensation and Pyrrole Formation

  • To the cooled solution from Step 1, add dichloromethane, 3-aminobenzoic acid (1.0 eq), acetic acid (1.0 eq), and sodium acetate (1.0 eq) to create a buffer at approximately pH 5.

  • Stir the resulting biphasic mixture vigorously at room temperature for 15 hours.

  • After the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by passing it through a short plug of silica gel to yield pure this compound.

Route 2: Ullmann Condensation

This copper-catalyzed N-arylation provides a direct method to form the C-N bond between the aromatic rings of benzoic acid and pyrrole. The following is a general procedure based on established methods for the N-arylation of heterocycles.[2][3]

Step 1: Preparation of 3-Bromobenzoic Acid (if not commercially available)

The starting material, 3-bromobenzoic acid, can be synthesized from benzoic acid via electrophilic aromatic substitution.[1]

Step 2: Copper-Catalyzed N-Arylation

  • To a sealable reaction tube, add copper(I) iodide (CuI, 5-10 mol%), 3-bromobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a magnetic stir bar.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle.

  • Under a stream of inert gas, add pyrrole (1.2 eq), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and a suitable solvent (e.g., toluene or dioxane).

  • Seal the reaction tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite or silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain this compound.

Conclusion

Both the modified Clauson-Kaas/Paal-Knorr synthesis and the Ullmann condensation offer viable pathways to this compound. The choice of route will likely depend on the availability of starting materials, the desired reaction conditions, and the scale of the synthesis. The modified Clauson-Kaas/Paal-Knorr method is notable for its mild, room-temperature conditions, which may be advantageous for substrates with sensitive functional groups. In contrast, the Ullmann condensation provides a more direct coupling approach, which can be highly efficient, albeit at a higher temperature and with the need for a catalyst system. Researchers should consider these factors when selecting the optimal synthetic strategy for their specific needs.

References

Safety Operating Guide

Proper Disposal of 3-(1H-pyrrol-1-yl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on available safety data for 3-(1H-pyrrol-1-yl)benzoic acid and general principles for the disposal of aromatic carboxylic acids and pyrrole-containing compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. Due to its chemical nature, it should be managed as hazardous waste. This guide provides essential information to assist researchers, scientists, and drug development professionals in the safe handling and disposal of this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to handle this compound and its waste with care to avoid exposure.

Identified Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves must be worn. Inspect gloves prior to use and use proper glove removal technique.[1][2]

  • Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Skin IrritationH315: Causes skin irritationP264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362: Take off contaminated clothing and wash before reuse.
Eye IrritationH319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.

Step-by-Step Disposal Protocol

All materials contaminated with this compound, including unused product, reaction byproducts, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[4]

  • Waste Segregation:

    • Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[4]

    • Do not mix with incompatible materials such as strong bases or oxidizing agents.

  • Containerization:

    • Collect all solid waste in a clearly labeled, sealed, and chemically resistant container.[1][4]

    • For liquid waste containing this compound, use a dedicated, leak-proof container.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[4]

    • Include the full chemical name: "this compound."[4]

    • List all components of a mixture by percentage or volume.

    • Indicate the associated hazards (e.g., "Irritant").

    • Note the date the container was first used for waste accumulation.

  • Storage:

    • Store the waste container in a designated and properly labeled satellite accumulation area.

    • Ensure the storage area is well-ventilated.

    • Keep containers tightly closed when not in use.[3]

  • Disposal:

    • Arrange for disposal as special waste through a licensed disposal company, in consultation with your local waste disposal authority.[5]

    • Never dispose of this compound down the drain or in regular trash.[6][7]

    • Follow your institution's specific procedures for hazardous waste pickup.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Personal Protection: Wear the appropriate PPE as described above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1]

    • Do not wash spills into the sewer system.[6]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_spill Spill Response start Identify this compound waste ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event segregate Segregate from incompatible waste ppe->segregate containerize Use a dedicated, sealed, and chemically resistant container segregate->containerize label_waste Label container with: 'Hazardous Waste', Chemical Name, Hazards, Date containerize->label_waste store Store in a designated satellite accumulation area label_waste->store disposal Arrange for pickup by licensed disposal company store->disposal cleanup Contain and clean up spill (avoiding dust) spill->cleanup spill_disposal Dispose of cleanup materials as hazardous waste cleanup->spill_disposal spill_disposal->containerize Add to waste

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-pyrrol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(1H-pyrrol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.